2-(2-aminophenyl)-4H-3,1-benzoxazin-4-one
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-aminophenyl)-3,1-benzoxazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2/c15-11-7-3-1-5-9(11)13-16-12-8-4-2-6-10(12)14(17)18-13/h1-8H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSEDDEBVJPEPRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3C(=O)O2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20356950 | |
| Record name | 2-(2-Amino-phenyl)-benzo[d][1,3]oxazin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20356950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7265-24-9 | |
| Record name | 2-(2-Amino-phenyl)-benzo[d][1,3]oxazin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20356950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Synthesis and Characterization of 2-(2-Aminophenyl)-4H-3,1-benzoxazin-4-one
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the synthesis and characterization of 2-(2-aminophenyl)-4H-3,1-benzoxazin-4-one, a key heterocyclic scaffold. This compound serves as a valuable precursor in the development of various biologically active molecules, including those with therapeutic potential.
Introduction
This compound belongs to the benzoxazinone class of heterocyclic compounds, which are recognized for their broad spectrum of biological activities.[1] These activities include anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[2][3][4] The unique structure of this molecule, featuring two distinct phenyl rings and a reactive oxazinone core, makes it an attractive starting material for synthesizing more complex molecules, such as quinazolinones, which are also of significant pharmacological interest.[5] This guide details a common and effective method for its synthesis via the dimerization of anthranilic acid and outlines the analytical techniques used for its structural confirmation.
Synthesis of this compound
The synthesis of the title compound is most effectively achieved through the self-condensation, or dimerization, of anthranilic acid. This reaction is typically facilitated by a dehydrating or coupling agent, such as phosphorus oxychloride (POCl₃), in the presence of a base like pyridine, which also serves as the solvent.[2][3] The mechanism involves the activation of the carboxylic acid group of one anthranilic acid molecule, which is then attacked by the amino group of a second molecule, leading to an amide bond formation followed by intramolecular cyclization and dehydration to yield the final benzoxazinone ring structure.
Experimental Protocol
The following protocol is a representative method adapted from general procedures for benzoxazinone synthesis from anthranilic acid derivatives.[2][6]
Materials:
-
Anthranilic Acid (2-aminobenzoic acid)
-
Phosphorus Oxychloride (POCl₃)
-
Dry Pyridine
-
Ice-cold Water
-
Methanol (for recrystallization)
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)
-
Magnetic stirrer and heating mantle
-
Ice bath
Procedure:
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve anthranilic acid (2 equivalents, e.g., 10.0 g, 72.9 mmol) in dry pyridine (100 mL).
-
Cool the resulting solution in an ice bath to maintain a temperature below 5 °C.
-
While stirring vigorously, add phosphorus oxychloride (1 equivalent, e.g., 3.4 mL, 36.5 mmol) dropwise via the dropping funnel over 30 minutes, ensuring the temperature does not exceed 5 °C.
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional hour, then allow it to warm to room temperature and stir for another 8 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, carefully and slowly pour the reaction mixture into a beaker containing 500 mL of ice-cold water to quench the reaction.
-
A solid precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with cold water to remove pyridine and other water-soluble impurities.
-
Purify the crude product by recrystallization from methanol to obtain the pure this compound as a crystalline solid.
-
Dry the final product in a vacuum oven.
Synthesis Workflow Diagram
References
- 1. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mongoliajol.info [mongoliajol.info]
- 3. uomosul.edu.iq [uomosul.edu.iq]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs | Mongolian Journal of Chemistry [mongoliajol.info]
An In-depth Technical Guide on 2-(2-aminophenyl)-4H-3,1-benzoxazin-4-one: Synthesis, Structure, and Potential Biological Significance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-(2-aminophenyl)-4H-3,1-benzoxazin-4-one, a heterocyclic compound of interest in medicinal chemistry. Due to the limited publicly available data on the specific crystal structure of this molecule, this paper presents crystallographic data for a closely related analogue, 2-(2-Amino-4-nitrophenyl)-7-nitro-4H-3,1-benzoxazin-4-one, to offer insights into its structural characteristics. This guide also details general yet robust methodologies for its synthesis and crystallization, and explores its potential biological activities based on studies of similar benzoxazinone derivatives.
Crystal Structure Analysis
While the definitive crystal structure of this compound is not currently available in open-access crystallographic databases, an analysis of the structurally similar compound, 2-(2-Amino-4-nitrophenyl)-7-nitro-4H-3,1-benzoxazin-4-one, provides valuable structural insights.
The crystallographic data for 2-(2-Amino-4-nitrophenyl)-7-nitro-4H-3,1-benzoxazin-4-one is summarized in the table below.[1] This data suggests that the benzoxazinone core is largely planar.
Table 1: Crystallographic Data for 2-(2-Amino-4-nitrophenyl)-7-nitro-4H-3,1-benzoxazin-4-one [1]
| Parameter | Value |
| Chemical Formula | C₁₄H₈N₄O₆ |
| Molecular Weight | 328.24 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.0229 (3) |
| b (Å) | 8.6148 (3) |
| c (Å) | 21.5662 (15) |
| α (°) | 90 |
| β (°) | 90.029 (6) |
| γ (°) | 90 |
| Volume (ų) | 1304.77 (12) |
| Z | 4 |
| Temperature (K) | 100 |
| Radiation | Mo Kα |
| Wavelength (Å) | 0.71073 |
Experimental Protocols
Several synthetic routes are available for the preparation of 2-substituted-4H-3,1-benzoxazin-4-ones. Below are detailed methodologies that can be adapted for the synthesis and crystallization of this compound.
A common and effective method involves the reaction of an anthranilic acid derivative with an acylating agent, followed by cyclization.
Experimental Workflow: General Synthesis
Caption: General workflow for the synthesis and crystallization of this compound.
Protocol:
-
Acylation: Dissolve 1 equivalent of 2-aminobenzoic acid (anthranilic acid) in anhydrous pyridine under an inert atmosphere. Cool the solution to 0°C in an ice bath. To this, add a solution of 1 equivalent of 2-aminobenzoyl chloride in anhydrous pyridine dropwise with constant stirring.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Work-up: Pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Purification: Filter the solid, wash thoroughly with water, and dry under vacuum.
-
Crystallization: Dissolve the crude product in a minimal amount of hot methanol. Allow the solution to cool slowly to room temperature. Needle-like crystals are expected to form upon slow evaporation of the solvent. Collect the crystals by filtration and dry them.
A solvent-free or solvent-assisted grinding method offers a greener and often more efficient alternative.[2]
Experimental Workflow: Mechanochemical Synthesis
Caption: Workflow for the mechanochemical synthesis of this compound.
Protocol:
-
Mixing: In a mortar, combine 2-aminobenzoic acid (1 eq.), 2-aminobenzaldehyde (1 eq.), and 2,4,6-trichloro-1,3,5-triazine (TCT) as a dehydrating agent (1.1 eq.).
-
Catalysis: Add a catalytic amount of triphenylphosphine (0.1 eq.).
-
Grinding: Grind the solid mixture vigorously with a pestle at room temperature for 15-30 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Extraction and Purification: Upon completion, extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate. The solvent is then evaporated, and the residue is purified by column chromatography on silica gel to afford the pure product.
Potential Biological Activities and Signaling Pathways
While specific biological data for this compound is limited, the benzoxazinone scaffold is present in numerous compounds with significant pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities.[3][4][5]
Derivatives of 4H-3,1-benzoxazin-4-one have shown significant anti-inflammatory and analgesic effects. For instance, 2-(2-((2,6-dichlorophenyl) amino) benzyl)-4H-benzo[d][1][3]oxazin-4-one demonstrated potent anti-inflammatory activity by inhibiting rat paw edema and showed analgesic properties in acetic acid-induced writhing tests.[3][4] This suggests that this compound may also interact with pathways involved in inflammation, such as the cyclooxygenase (COX) pathway.
Hypothetical Signaling Pathway: Anti-inflammatory Action
Caption: Hypothetical inhibition of the COX pathway by this compound.
Several 2-aryl-4H-3,1-benzoxazin-4-ones have been evaluated for their cytotoxic effects against various cancer cell lines.[5] For example, certain nitro-substituted benzoxazinones have demonstrated significant cytotoxicity and the ability to alter the cell cycle distribution in P388 cells.[5] This indicates that the core structure is a viable scaffold for the development of novel anticancer agents. The aminophenyl substitution in the target compound could modulate this activity.
Conclusion
This compound represents a promising scaffold for the development of new therapeutic agents. While direct crystallographic data remains elusive, the structural information from close analogues provides a solid foundation for computational and medicinal chemistry efforts. The synthetic protocols outlined are robust and adaptable, allowing for the efficient production of this compound and its derivatives. Future research should focus on obtaining a definitive crystal structure, exploring its biological activities in detail, and elucidating its precise mechanisms of action to fully realize its therapeutic potential.
References
- 1. 1,5-Diaminoanthraquinone | C14H10N2O2 | CID 8513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Mechanochemical Synthesis of Substituted 4H-3,1-Benzoxazin-4-ones, 2-Aminobenzoxazin-4-ones, and 2-Amino-4H-3,1-benzothiazin-4-ones Mediated by 2,4,6-Trichloro-1,3,5-triazine and Triphenylphosphine [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Crystal structure of 2-(2-aminophenyl)-1,3-benzoxazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Reactions of Some Novel 4H-3,1-Benzoxazinone Bearing Chalcone Moiety with Antibacterial Evaluation | Afinidad. Journal of Chemical Engineering Theoretical and Applied Chemistry [raco.cat]
The Biological Virtuosity of 4H-3,1-Benzoxazin-4-ones: A Technical Guide for Drug Discovery
Abstract
The 4H-3,1-benzoxazin-4-one scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its synthetic accessibility and broad spectrum of biological activities. This technical guide provides a comprehensive overview of the pharmacological properties of its derivatives, focusing on their anti-inflammatory, anticancer, and antimicrobial potential. We present collated quantitative data, detailed experimental protocols for key biological assays, and visualizations of workflows and mechanisms to serve as an in-depth resource for professionals in the field of drug discovery and development.
Introduction and Synthesis Overview
4H-3,1-benzoxazin-4-one is a bicyclic heteroaromatic compound formed by the fusion of a benzene ring and a 1,3-oxazine-4-one ring. This core structure serves as a versatile template for the synthesis of a multitude of derivatives with diverse pharmacological profiles.[1] The most common synthetic route involves the cyclization of N-acylanthranilic acids, often prepared by acylating anthranilic acid. Acetic anhydride is a frequently used cyclizing agent. This straightforward synthesis allows for extensive chemical modification, particularly at the C-2 position, enabling the exploration of structure-activity relationships (SAR).
Anti-inflammatory Activity: Serine Protease Inhibition
A prominent and extensively studied biological activity of 4H-3,1-benzoxazin-4-one derivatives is their ability to inhibit serine proteases, such as human leukocyte elastase and Cathepsin G (CatG).[2][3] CatG is a key enzyme implicated in the pathology of numerous inflammatory diseases, including rheumatoid arthritis and cystic fibrosis, making it a valuable therapeutic target.[1][4][5] These derivatives typically act as "suicide substrates" or irreversible inhibitors by acylating the active site serine residue, leading to the inactivation of the enzyme.[3]
Quantitative Data: Cathepsin G Inhibition
The following table summarizes the half-maximal inhibitory concentrations (IC50) of several substituted 4H-3,1-benzoxazin-4-one derivatives against human Cathepsin G.
| Compound ID | Substituent at C-2 | IC50 (µM) | Reference |
| 1 | 2-aminophenyl | 2.0 ± 0.1 | [1] |
| 2 | 2-amino-5-chlorophenyl | 0.84 ± 0.11 | [1][4][6] |
| 5 | 2-amino-4-methylphenyl | 5.5 ± 0.5 | [1][4] |
| 6 | 2-amino-3-methylphenyl | 3.5 ± 0.3 | [1] |
| 7 | 2-amino-5-fluorophenyl | 3.1 ± 0.2 | [1] |
Data sourced from Aliter & Al-Horani (2024).[4][5]
Experimental Protocol: Cathepsin G Inhibition Assay
This protocol outlines a chromogenic substrate hydrolysis assay to determine the inhibitory potency (IC50) of test compounds against Cathepsin G.[1][7]
-
Materials & Reagents:
-
Human Cathepsin G (CatG)
-
Chromogenic substrate (e.g., N-Succinyl-Ala-Ala-Pro-Phe p-Nitroanilide)[8]
-
Assay Buffer: 20 mM Tris, 100 mM NaCl, 0.1% PEG 8000, pH 7.4
-
Test compounds (4H-3,1-benzoxazin-4-one derivatives) dissolved in DMSO
-
96-well microtiter plates
-
Microplate reader capable of measuring absorbance at 405 nm
-
-
Procedure: a. Prepare serial dilutions of the test compounds in DMSO. Further dilute into the assay buffer to achieve the final desired concentrations. b. In a 96-well plate, add a fixed concentration of CatG to each well (except for blanks). c. Add varying concentrations of the test compounds to the wells. Include a positive control (enzyme only) and a negative control (assay buffer only). d. Incubate the plate for 10-15 minutes at 37°C to allow the inhibitor to interact with the enzyme. e. Initiate the reaction by adding the chromogenic substrate to all wells. f. Immediately measure the increase in absorbance at 405 nm over time using a microplate reader in kinetic mode. The rate of p-nitroaniline release is proportional to CatG activity.[9]
-
Data Analysis: a. Calculate the initial reaction velocity (rate of absorbance change) for each concentration of the inhibitor. b. Determine the percentage of inhibition relative to the positive control (enzyme without inhibitor). c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. d. Fit the data to a dose-response curve (e.g., a four-parameter logistic equation) to calculate the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[1]
Anticancer Activity
Derivatives of the benzoxazinone scaffold have demonstrated significant cytotoxic effects against a range of human cancer cell lines, including breast, lung, and cervical cancers.[10][11] The mechanism of action for some of these compounds is suggested to involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.
Quantitative Data: In Vitro Cytotoxicity
The table below presents the IC50 values for several 4H-benzo[d][2][12]oxazine derivatives against four human breast cancer cell lines.
| Compound ID | IC50 (µM) vs. MCF-7 | IC50 (µM) vs. CAMA-1 | IC50 (µM) vs. SKBR-3 | IC50 (µM) vs. HCC1954 |
| 16 | 0.30 | 0.16 | 0.09 | 0.51 |
| 24 | 1.10 | 0.90 | 0.50 | 1.30 |
| 25 | 0.70 | 0.40 | 0.20 | 0.80 |
| 26 | 0.90 | 0.60 | 0.30 | 1.10 |
Data extracted from a study on the antiproliferative effects of 4H-benzo[d][2][12]oxazines.
Experimental Protocol: MTT Cell Proliferation Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability and proliferation.[12][13][14]
-
Materials & Reagents:
-
Human cancer cell lines (e.g., MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
-
Procedure: a. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight (37°C, 5% CO2) to allow for cell attachment.[15] b. Prepare serial dilutions of the benzoxazinone test compounds in the culture medium. c. Remove the old medium from the wells and add the medium containing the test compounds at various concentrations. Include wells for untreated control cells and a blank (medium only). d. Incubate the plates for a specified period (e.g., 48 or 72 hours). e. After incubation, add MTT solution to each well and incubate for an additional 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[12] f. Carefully remove the medium and add the solubilization buffer to each well to dissolve the formazan crystals. g. Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: a. Subtract the average absorbance of the blank wells from all other readings. b. Calculate the percentage of cell viability for each concentration compared to the untreated control cells (considered 100% viable). c. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.[14]
Antimicrobial Activity
Various 4H-3,1-benzoxazin-4-one derivatives and their structural isomers have been reported to possess antibacterial and antifungal properties.[16][17][18] Their mechanism of action is not as clearly defined as for protease inhibition but is a significant area of ongoing research. The activity is often evaluated by determining the Minimum Inhibitory Concentration (MIC).
Quantitative Data: Antibacterial Activity
The following table shows MIC values for a series of structurally related 1,4-benzoxazin-3-one derivatives, demonstrating the potential of the broader benzoxazinone scaffold as a source of antibacterial agents.
| Compound ID | Substituent Pattern | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| 77 | 6-F, 7-morpholinyl | 0.98 | 3.91 |
| 83 | 6-F, 7-piperazinyl | 0.98 | 7.81 |
| 84 | 6-F, 7-(4-methylpiperazinyl) | 1.95 | 15.63 |
Data sourced from a QSAR study on 1,4-benzoxazin-3-one antimicrobials.[19]
Experimental Protocol: Broth Microdilution MIC Assay
The broth microdilution method is a standardized procedure for determining the MIC of an antimicrobial agent.[2][20][21]
-
Materials & Reagents:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to a specific density (e.g., 5 x 10^5 CFU/mL)
-
-
Procedure: a. Dispense the broth medium into all wells of a 96-well plate. b. Create a two-fold serial dilution of the test compound directly in the plate by adding a concentrated stock to the first column and transferring half the volume to subsequent wells.[22] c. Prepare controls: a positive control (broth + inoculum, no drug) and a negative/sterility control (broth only). d. Add the standardized bacterial inoculum to all wells except the sterility control. e. Cover the plate and incubate at 37°C for 18-24 hours.[2] f. After incubation, visually inspect the wells for turbidity (a sign of bacterial growth) or measure the optical density (OD) at 600 nm with a plate reader.[20]
-
Data Analysis: a. The MIC is defined as the lowest concentration of the compound at which there is no visible growth or significant increase in OD compared to the negative control.[2][22]
Conclusion and Future Perspectives
The 4H-3,1-benzoxazin-4-one scaffold represents a highly promising framework in medicinal chemistry. The derivatives have demonstrated potent and varied biological activities, most notably as irreversible inhibitors of inflammatory serine proteases like Cathepsin G and as cytotoxic agents against cancer cell lines. Their antimicrobial potential further broadens their therapeutic applicability. The synthetic tractability of the core structure allows for extensive optimization of potency and selectivity. Future research should focus on elucidating detailed mechanisms of action, particularly for anticancer and antimicrobial activities, and on conducting in vivo studies to validate the promising in vitro results. The development of derivatives with enhanced pharmacokinetic and safety profiles will be critical for translating these compelling findings into clinically viable therapeutic agents.
References
- 1. Substituted 4H-3,1-benzoxazine-4-one Derivatives as Inhibitors of Cathepsin G - PMC [pmc.ncbi.nlm.nih.gov]
- 2. microbe-investigations.com [microbe-investigations.com]
- 3. Inhibition of cathepsin G by 4H-3,1-benzoxazin-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bonnus.ulb.uni-bonn.de [bonnus.ulb.uni-bonn.de]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Substituted 4H-3,1-benzoxazine-4-one Derivatives as Inhibitors of...: Ingenta Connect [ingentaconnect.com]
- 7. academic.oup.com [academic.oup.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. assaygenie.com [assaygenie.com]
- 10. researchgate.net [researchgate.net]
- 11. Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][1,3]oxazin-4-ones as potent anticancer and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. texaschildrens.org [texaschildrens.org]
- 16. researchgate.net [researchgate.net]
- 17. ijpsjournal.com [ijpsjournal.com]
- 18. QSAR of 1,4-benzoxazin-3-one antimicrobials and their drug design perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. 2.6.2. Minimum Inhibitory Concentration (MIC) Assay [bio-protocol.org]
- 21. Minimal Inhibitory Concentration (MIC) [protocols.io]
- 22. Determination of the minimum inhibitory concentration (MIC) [bio-protocol.org]
An In-depth Technical Guide on 2-(2-aminophenyl)-4H-3,1-benzoxazin-4-one (CAS: 7265-24-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(2-aminophenyl)-4H-3,1-benzoxazin-4-one (CAS number 7265-24-9), a heterocyclic compound with significant potential in synthetic chemistry and drug discovery. This document consolidates available data on its chemical properties, synthesis, and spectral characteristics. While specific biological activities and mechanisms of action for this particular compound are not extensively documented in publicly available literature, this guide also explores the known biological landscape of the broader benzoxazinone class of compounds, suggesting potential avenues for future research.
Chemical and Physical Properties
This compound is a solid, typically appearing as a powder. Its core structure consists of a benzoxazinone ring system substituted with an aminophenyl group at the 2-position.
| Property | Value | Reference |
| CAS Number | 7265-24-9 | |
| Molecular Formula | C₁₄H₁₀N₂O₂ | [1] |
| Molecular Weight | 238.24 g/mol | [1] |
| Appearance | White powder | |
| Purity | Typically ≥97% | [1] |
Synthesis
The synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones, including the title compound, generally involves the cyclization of an N-acylanthranilic acid derivative. Several methods have been reported for the synthesis of the benzoxazinone core.
General Synthesis Pathway
The most common approach involves the reaction of anthranilic acid or its derivatives with an appropriate acylating agent, followed by cyclization. For the synthesis of this compound, this would conceptually involve the reaction of 2-aminobenzoic acid with a protected 2-aminobenzoyl chloride, followed by deprotection and cyclization.
A general and widely used method for the synthesis of 2-aryl-4H-3,1-benzoxazin-4-ones is the reaction of anthranilic acid with an aroyl chloride in the presence of a base like pyridine.[2][3]
Caption: General synthesis pathway for this compound.
Detailed Experimental Protocol (Adapted from similar syntheses)
Materials:
-
2-Aminobenzoic acid
-
2-Nitrobenzoyl chloride (as a precursor to the 2-aminobenzoyl moiety, followed by reduction)
-
Pyridine (anhydrous)
-
Dichloromethane (anhydrous)
-
Sodium bicarbonate solution (saturated)
-
Magnesium sulfate (anhydrous)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Acylation: To a solution of 2-aminobenzoic acid (1 equivalent) in anhydrous pyridine under an inert atmosphere, add 2-nitrobenzoyl chloride (1.1 equivalents) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Work-up: Quench the reaction with water and extract the product with dichloromethane. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(2-nitrobenzoyl)anthranilic acid.
-
Reduction: The nitro group of the intermediate is then reduced to an amine using a standard reduction method, for example, using tin(II) chloride in ethanol or catalytic hydrogenation.
-
Cyclization: The resulting N-(2-aminobenzoyl)anthranilic acid is cyclized to form the final product. This can be achieved by heating in acetic anhydride or by using a dehydrating agent such as dicyclohexylcarbodiimide (DCC).
-
Purification: The crude product is purified by recrystallization or column chromatography to afford pure this compound.
Spectral Data
Detailed spectral data for this compound is limited in the public domain. However, characteristic spectral features can be predicted based on its structure and data from similar compounds.
| Technique | Expected Features |
| ¹H NMR | Aromatic protons (multiplets in the range of δ 7.0-8.5 ppm), Amine protons (broad singlet, chemical shift dependent on solvent and concentration). |
| ¹³C NMR | Carbonyl carbon (δ ~160-170 ppm), Imine carbon (δ ~150-160 ppm), Aromatic carbons (δ ~110-150 ppm).[5] |
| IR (Infrared) Spectroscopy | C=O stretch (lactone) around 1750-1770 cm⁻¹, C=N stretch around 1620-1640 cm⁻¹, N-H stretch (amine) around 3300-3500 cm⁻¹. |
| Mass Spectrometry | Molecular ion peak (M⁺) at m/z 238. Characteristic fragmentation patterns would involve loss of CO and subsequent cleavages of the heterocyclic and aromatic rings. |
Biological Activity and Potential Applications
While specific biological studies on this compound are scarce, the benzoxazinone scaffold is a well-known pharmacophore present in a variety of biologically active compounds.
Known Activities of Benzoxazinone Derivatives
-
Anti-inflammatory and Analgesic Activity: Many benzoxazinone derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic properties.[6][7] Some have shown significant inhibition of paw edema in animal models.[8]
-
Anticancer Activity: Certain 2-aryl-4H-3,1-benzoxazin-4-ones have demonstrated cytotoxic activity against various cancer cell lines, including P388 leukemia and A549 lung cancer cells.[4][9] The mechanism of action for some of these compounds involves the inhibition of enzymes like elastase and alteration of the cell cycle.[9]
-
Antimicrobial Activity: The benzoxazinone core is also found in compounds with antibacterial and antifungal properties.[10][11][12]
Potential Research Directions
Given the established biological activities of the benzoxazinone class, this compound represents a promising candidate for further investigation in the following areas:
-
Drug Discovery: As a scaffold for the development of novel anti-inflammatory, anticancer, and antimicrobial agents. The presence of the primary amino group offers a handle for further chemical modification and the generation of compound libraries.
-
Synthetic Chemistry: As a versatile intermediate in the synthesis of more complex heterocyclic systems and natural products. It has been noted for its use in the synthetic preparation of clavatustides A and B.
Caption: Potential biological activities of the benzoxazinone core structure.
Experimental Protocols for Biological Assays (General)
The following are general protocols that can be adapted to evaluate the biological activity of this compound.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of a compound on cancer cell lines.[4]
Workflow:
Caption: Workflow for a typical MTT cytotoxicity assay.
Anti-inflammatory Assay (Carrageenan-Induced Paw Edema in Rodents)
This in vivo assay is a standard model for evaluating acute anti-inflammatory activity.[8]
Workflow:
Caption: Workflow for the carrageenan-induced paw edema assay.
Antimicrobial Assay (Broth Microdilution Method)
This assay is used to determine the minimum inhibitory concentration (MIC) of a compound against various microorganisms.
Workflow:
Caption: Workflow for the broth microdilution antimicrobial assay.
Conclusion
This compound is a compound of interest due to its synthetic utility and the established biological significance of the benzoxazinone scaffold. While specific biological data for this compound is limited, this guide provides a foundation for future research by summarizing its known properties, outlining synthetic strategies, and suggesting potential avenues for biological evaluation. Further investigation into its specific activities and mechanisms of action is warranted to fully elucidate its potential in drug discovery and development.
References
- 1. manchesterorganics.com [manchesterorganics.com]
- 2. Synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones | Semantic Scholar [semanticscholar.org]
- 3. Synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 4. repository.ubaya.ac.id [repository.ubaya.ac.id]
- 5. spectrabase.com [spectrabase.com]
- 6. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs | Mongolian Journal of Chemistry [mongoliajol.info]
- 8. researchgate.net [researchgate.net]
- 9. Structure-activity studies on 2-aryl-4H-3,1-benzoxazin-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Antibacterial Activity of 3-(Substituted)-2-(4-oxo-2-phenylquinazolin-3(4H)-ylamino)quinazolin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and potent antimicrobial activity of some novel 2-phenyl or methyl-4H-1-benzopyran-4-ones carrying amidinobenzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Analysis of 2-(2-aminophenyl)-4H-3,1-benzoxazin-4-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Molecular Properties
The fundamental properties of the molecule are crucial for its identification via mass spectrometry and for contextualizing other spectroscopic data.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₀N₂O₂ | [2][3] |
| Molecular Weight | 238.25 g/mol | [3] |
| Exact Mass | 238.074228 u | [3] |
Spectroscopic Profile (Predicted)
The following sections detail the expected spectroscopic data based on the known structure of 2-(2-aminophenyl)-4H-3,1-benzoxazin-4-one. These predictions are derived from established principles of spectroscopy for the functional groups and structural motifs present in the molecule.
Mass spectrometry is used to determine the exact mass and fragmentation pattern of the molecule. For high-resolution mass spectrometry (HRMS), the primary signal of interest is the molecular ion peak.
| Ion | Expected m/z | Notes |
| [M+H]⁺ | ~239.0815 | The protonated molecular ion, commonly observed in ESI+ mode. |
| [M]⁺ | ~238.0742 | The radical cation, often observed in EI mode. |
IR spectroscopy identifies the key functional groups within the molecule by measuring the absorption of infrared radiation. The following table outlines the expected characteristic absorption bands.
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |
| Amine (N-H) | 3450 - 3300 | Symmetric & Asymmetric Stretch |
| Aromatic (C-H) | 3100 - 3000 | Stretch |
| Lactone (C=O) | 1770 - 1750 | Stretch (characteristic of the oxazinone ring) |
| Imine (C=N) | 1650 - 1630 | Stretch (part of the oxazinone ring) |
| Aromatic (C=C) | 1620 - 1580 | Ring Stretch |
| Ether (C-O-C) | 1250 - 1200 | Asymmetric Stretch |
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR Spectroscopy: This technique identifies the chemical environment, number, and connectivity of protons.
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| -NH₂ | 5.0 - 6.0 | Broad Singlet | 2H | Chemical shift can vary with solvent and concentration. |
| Aromatic H | 6.7 - 8.3 | Multiplets | 8H | Protons on both the aminophenyl and benzoxazinone rings will appear in this region with distinct splitting patterns (doublets, triplets, etc.) based on their coupling. |
¹³C NMR Spectroscopy: This technique identifies the different types of carbon atoms in the molecule.
| Carbon Atom | Expected Chemical Shift (δ, ppm) | Notes |
| C=O (Lactone) | 160 - 165 | Carbonyl carbon of the oxazinone ring. |
| C=N (Imine) | 155 - 160 | Imine carbon of the oxazinone ring. |
| Aromatic C-O | 145 - 150 | Quaternary carbon of the benzoxazinone ring attached to oxygen. |
| Aromatic C | 110 - 140 | Includes 10 distinct aromatic carbons from both rings. |
| Aromatic C-N | 140 - 150 | Quaternary carbon of the aminophenyl ring attached to the amino group. |
Experimental Protocols
The following protocols are generalized methods for the synthesis and spectroscopic analysis of 2-aryl-4H-3,1-benzoxazin-4-ones and are adaptable for the target compound.
A common and effective method for synthesizing the benzoxazinone core is through the reaction of an anthranilic acid derivative with an acid chloride in the presence of a base, or via cyclodehydration.[4][5][6]
-
Preparation of N-(2-aminobenzoyl)anthranilic acid:
-
Dissolve anthranilic acid in a suitable anhydrous solvent (e.g., pyridine or THF) under an inert atmosphere (N₂ or Ar).
-
Cool the solution in an ice bath.
-
Slowly add a solution of isatoic anhydride (as a precursor to 2-aminobenzoyl chloride) or a protected 2-aminobenzoyl chloride in the same solvent.
-
Stir the reaction mixture at 0°C for 1 hour and then allow it to warm to room temperature, stirring for an additional 12-24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with cold water and acidify to precipitate the N-acylated anthranilic acid product.
-
Filter, wash the solid with cold water, and dry under vacuum.
-
-
Cyclodehydration to form this compound:
-
Reflux the N-(2-aminobenzoyl)anthranilic acid intermediate in acetic anhydride for 2-4 hours.
-
Alternatively, use a milder cyclodehydrating agent like 2,4,6-trichloro-1,3,5-triazine (TCT) and triphenylphosphine (PPh₃) in a solvent like acetonitrile at room temperature.[4]
-
After the reaction is complete (monitored by TLC), cool the mixture and pour it into ice water to precipitate the crude product.
-
Filter the solid, wash thoroughly with a saturated sodium bicarbonate solution and then water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) to yield the purified this compound.
-
-
Sample Preparation:
-
NMR: Dissolve 5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard.
-
IR: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, analyze as a thin film or in a suitable solvent.
-
HRMS: Dissolve a sub-milligram quantity of the sample in a high-purity solvent (e.g., acetonitrile or methanol) suitable for the ionization technique (e.g., ESI).
-
-
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).
-
Record the IR spectrum using an FTIR spectrometer over a range of 4000-400 cm⁻¹.
-
Obtain the high-resolution mass spectrum using an appropriate mass analyzer (e.g., TOF or Orbitrap).
-
Visualization of Analysis Workflow
The following diagram illustrates the logical workflow from the synthesis of the target compound to its full spectroscopic characterization.
Caption: Workflow for the synthesis and spectroscopic characterization of the target compound.
References
- 1. This compound | 7265-24-9 [chemicalbook.com]
- 2. manchesterorganics.com [manchesterorganics.com]
- 3. spectrabase.com [spectrabase.com]
- 4. Mechanochemical Synthesis of Substituted 4H-3,1-Benzoxazin-4-ones, 2-Aminobenzoxazin-4-ones, and 2-Amino-4H-3,1-benzothiazin-4-ones Mediated by 2,4,6-Trichloro-1,3,5-triazine and Triphenylphosphine [organic-chemistry.org]
- 5. Synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones | Semantic Scholar [semanticscholar.org]
- 6. d-nb.info [d-nb.info]
A Technical Guide to the Spectral Characteristics of 2-(2-aminophenyl)-4H-3,1-benzoxazin-4-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) data for 2-(2-aminophenyl)-4H-3,1-benzoxazin-4-one, a key heterocyclic compound with significant interest in medicinal chemistry and drug development. Due to the limited availability of specific experimental data for the title compound in publicly accessible literature, this guide presents predicted NMR data based on established spectral-structure correlations and data from closely related analogues. Additionally, a comprehensive experimental protocol for the synthesis of similar 2-aryl-4H-3,1-benzoxazin-4-ones is provided to facilitate its preparation and further study.
Data Presentation
The anticipated ¹H and ¹³C NMR chemical shifts for this compound are summarized in the tables below. These values are estimated based on the analysis of structurally similar compounds and serve as a reference for researchers undertaking the synthesis and characterization of this molecule.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-5 | 8.15 - 8.25 | dd | ~8.0, 1.5 |
| H-6 | 7.45 - 7.55 | m | |
| H-7 | 7.75 - 7.85 | m | |
| H-8 | 7.60 - 7.70 | d | ~8.0 |
| H-3' | 6.70 - 6.80 | t | ~7.5 |
| H-4' | 7.25 - 7.35 | t | ~7.8 |
| H-5' | 6.85 - 6.95 | d | ~8.0 |
| H-6' | 7.95 - 8.05 | d | ~7.8 |
| -NH₂ | 5.00 - 5.50 | br s |
Solvent: DMSO-d₆
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 155.0 - 156.0 |
| C-4 | 160.0 - 161.0 |
| C-4a | 117.0 - 118.0 |
| C-5 | 128.0 - 129.0 |
| C-6 | 126.0 - 127.0 |
| C-7 | 136.0 - 137.0 |
| C-8 | 128.5 - 129.5 |
| C-8a | 147.0 - 148.0 |
| C-1' | 115.0 - 116.0 |
| C-2' | 150.0 - 151.0 |
| C-3' | 116.0 - 117.0 |
| C-4' | 133.0 - 134.0 |
| C-5' | 118.0 - 119.0 |
| C-6' | 131.0 - 132.0 |
Solvent: DMSO-d₆
Experimental Protocols
The following is a general and widely cited protocol for the synthesis of 2-aryl-4H-3,1-benzoxazin-4-ones, which can be adapted for the synthesis of the title compound.
Synthesis of 2-Aryl-4H-3,1-benzoxazin-4-ones
A common method for the synthesis of this class of compounds involves the condensation of anthranilic acid with an appropriate acyl chloride in the presence of a base, followed by cyclization.[1]
-
Materials:
-
Anthranilic acid (1 equivalent)
-
2-Aminobenzoyl chloride (1 equivalent)
-
Pyridine (solvent and base)
-
Acetic anhydride (for cyclization)
-
Diethyl ether or ethanol (for recrystallization)
-
-
Procedure:
-
Anthranilic acid is dissolved in an excess of dry pyridine.
-
The solution is cooled in an ice bath, and 2-aminobenzoyl chloride is added dropwise with stirring.
-
After the addition is complete, the reaction mixture is stirred at room temperature for several hours.
-
Acetic anhydride is then added, and the mixture is heated to reflux for 1-2 hours to effect cyclization.
-
The reaction mixture is cooled and poured into ice-water, leading to the precipitation of the crude product.
-
The precipitate is collected by filtration, washed with water, and then with a dilute solution of sodium bicarbonate to remove any unreacted acids.
-
The crude product is dried and purified by recrystallization from a suitable solvent such as ethanol or diethyl ether.
-
NMR Sample Preparation
-
Approximately 5-10 mg of the purified product is dissolved in about 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
The solution is transferred to a 5 mm NMR tube.
-
¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher for ¹H.
Visualizations
The following diagrams illustrate the chemical structure of the target compound and a generalized workflow for its synthesis.
Caption: Chemical structure of the title compound.
References
underlying reaction mechanism for benzoxazinone formation
An In-depth Technical Guide to the Reaction Mechanisms of Benzoxazinone Formation
Introduction
Benzoxazinones are a significant class of fused heterocyclic compounds that form the core structure of numerous natural products, pharmaceuticals, and synthetic intermediates.[1] Their derivatives exhibit a wide range of biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties.[1][2] The benzoxazinone scaffold contains two reactive electrophilic sites (C2 and C4), making it a versatile building block for the synthesis of other important heterocycles like quinazolinones.[1][3] This guide provides a comprehensive overview of the core reaction mechanisms underlying the formation of 1,3-benzoxazin-4-ones, tailored for researchers, scientists, and drug development professionals. We will delve into classical and modern synthetic routes, detailing reaction mechanisms, experimental protocols, and quantitative data.
Chapter 1: Synthesis from Anthranilic Acid Derivatives
The use of anthranilic acid and its derivatives is the most traditional and widely employed strategy for constructing the benzoxazinone ring system due to the molecule's bifunctional nature, containing both a carboxylic acid and a nucleophilic amino group.[3][4]
Reaction with Acid Chlorides and Anhydrides
One of the earliest and most straightforward methods involves the acylation of anthranilic acid.[3] When anthranilic acid is treated with two equivalents of an acid chloride in a basic solvent like pyridine, the reaction proceeds via a well-established mechanism.[2][5] The first equivalent of the acid chloride acylates the amino group to form an N-acylanthranilic acid intermediate. The second equivalent reacts with the carboxylic acid group to form a mixed anhydride. Subsequent intramolecular cyclization via nucleophilic attack of the amide nitrogen onto the activated carbonyl, followed by the elimination of a molecule of acid, yields the final 2-substituted-4H-3,1-benzoxazin-4-one.[2] A similar mechanism occurs when using acid anhydrides, such as acetic anhydride, which often just requires heating.[2][6]
Caption: Mechanism of benzoxazinone formation from anthranilic acid and acid chlorides.
Table 1: Synthesis of Benzoxazinone Derivatives from Anthranilic Acids and Acylating Agents
| Starting Material | Acylating Agent | Conditions | Product | Yield (%) | Reference |
| Anthranilic Acid | Benzoyl Chloride (2 eq.) | Pyridine | 2-Phenyl-4H-3,1-benzoxazin-4-one | High | [5] |
| Anthranilic Acid | Acetic Anhydride | Heat | 2-Methyl-4H-3,1-benzoxazin-4-one | - | [2] |
| Substituted Anthranilic Acids | Various Benzoyl Chlorides | Triethylamine, Chloroform | 2-Aryl-benzoxazinones | 6.5 - 95 | [7] |
| 5-Haloanthranilic Acid | Acetic Anhydride | Heat, 2 hours | 2-Methyl-6-halo-4H-3,1-benzoxazin-4-ones | - | [6] |
Experimental Protocol: General Synthesis of 2-Aryl-benzoxazinones [7]
-
To a solution of a substituted anthranilic acid (1 equivalent) in chloroform, add triethylamine (2 equivalents).
-
Cool the mixture in an ice bath and add a solution of the desired substituted benzoyl chloride (1.2 equivalents) in chloroform dropwise with stirring.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 3-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with distilled water, followed by a 5% sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the resulting crude solid by recrystallization from an appropriate solvent to afford the pure benzoxazinone derivative.
Acid-Catalyzed Reaction with Orthoesters
The reaction of anthranilic acids with orthoesters provides a one-pot route to 2-substituted benzoxazinones.[8] The mechanism is initiated by an acid-catalyzed reaction between the anthranilic acid and the orthoester. This generates a stabilized carbocation and an iminium intermediate through proton exchange and the loss of an alcohol molecule (e.g., ethanol).[3] This intermediate then undergoes intramolecular ring closure via nucleophilic attack of the carboxylic acid's hydroxyl group onto the iminium carbon. The final step is the elimination of a second molecule of alcohol to yield the aromatic benzoxazinone ring.[3] In some cases, particularly with electron-withdrawing groups on the anthranilic acid ring, the reaction stops after the cyclization, yielding a stable 1,2-dihydro intermediate.[3][8]
Caption: Mechanism of benzoxazinone formation from anthranilic acid and orthoesters.
Table 2: Synthesis of Benzoxazinones from Anthranilic Acids and Orthoesters [8]
| Anthranilic Acid | Orthoester | Method | Time (h) | Product | Yield (%) |
| Anthranilic acid | Triethyl orthobenzoate | Thermal, 100°C | 48 | 2-Phenyl-4H-benzo[d][3][9]oxazin-4-one | 83 |
| Anthranilic acid | Triethyl orthobenzoate | Microwave, 100°C | 0.5 | (±)-2-Ethoxy-2-phenyl-1,2-dihydro-4H-benzo[d][3][9]oxazin-4-one | 85 |
| 5-Nitroanthranilic acid | Triethyl orthoformate | Microwave, 100°C | 1 | (±)-2-Ethoxy-6-nitro-1,2-dihydro-4H-benzo[d][3][9]oxazin-4-one | 87 |
| 5-Methylanthranilic acid | Triethyl orthoacetate | Thermal, 100°C | 24 | 2,6-Dimethyl-4H-benzo[d][3][9]oxazin-4-one | 85 |
Experimental Protocol: Thermal Synthesis from Orthoesters [8]
-
Combine the substituted anthranilic acid (1 equivalent), the orthoester (4.5 equivalents), and acetic acid (2.6 equivalents) in a reaction vessel.
-
Heat the neat mixture at 100°C for the specified time (e.g., 24-48 hours), monitoring by TLC.
-
After cooling to room temperature, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic solution sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography or recrystallization to obtain the desired product.
Transition-Metal-Catalyzed Approaches
Modern synthetic chemistry has introduced several transition-metal-catalyzed methods for benzoxazinone synthesis, offering high efficiency and atom economy.
Copper-Catalyzed Decarboxylative Coupling: A mild, one-pot approach utilizes a CuCl catalyst to couple anthranilic acids with α-keto acids.[1][3] The proposed mechanism begins with the reaction of the α-keto acid with the Cu(I) catalyst, followed by decarboxylation to yield a key copper-containing intermediate. This intermediate undergoes insertion of anthranilic acid to form an amide. Subsequent deprotonation, intramolecular cyclization, and dehydration afford the 2-substituted benzoxazinone.[3]
Caption: Cu-catalyzed decarboxylative coupling for benzoxazinone synthesis.
Chapter 2: Synthesis from Isatoic Anhydride
Isatoic anhydride is another readily available and versatile precursor for heterocyclic synthesis, valued for the electrophilicity of its reactive ester carbonyl and amide units.[1][3]
Reaction with Carboxylic Anhydrides
2-substituted-4H-3,1-benzoxazine-4-ones can be prepared in high yields by reacting approximately stoichiometric amounts of an isatoic anhydride with a carboxylic acid anhydride (or its corresponding acyl halide) in the presence of a tertiary amine like pyridine.[10] This method avoids the formation of large quantities of carboxylic acid contaminants that can occur in other routes. The reaction likely proceeds through the opening of the isatoic anhydride ring by acylation, followed by an intramolecular cyclization to form the benzoxazinone ring.
Table 3: Synthesis from Isatoic Anhydride [10]
| Isatoic Anhydride | Acylating Agent | Conditions | Product |
| Isatoic Anhydride | Acetic Anhydride | Pyridine | 2-Methyl-4H-3,1-benzoxazine-4-one |
| Isatoic Anhydride | Aliphatic Acyl Chloride | Pyridine | 2-Alkyl-4H-3,1-benzoxazine-4-one |
| Isatoic Anhydride | Aromatic Carboxylic Acid Anhydride | Pyridine | 2-Aryl-4H-3,1-benzoxazine-4-one |
Experimental Protocol: Synthesis from Isatoic Anhydride [10]
-
Suspend isatoic anhydride (1.0 mole) in pyridine (2.0 moles) in a suitable reaction flask.
-
Add the carboxylic acid anhydride (e.g., acetic anhydride, 1.05 moles) to the suspension.
-
Heat the reaction mixture to a temperature between 80°C and 115°C and maintain for approximately 1 to 3 hours.
-
After the reaction is complete, cool the mixture.
-
Remove the pyridine by distillation under reduced pressure.
-
The crude product can then be purified by recrystallization or other standard techniques.
Chapter 3: Modern Carbonylative Approaches
Palladium-Catalyzed Carbonylative Cyclization
A powerful modern technique for synthesizing benzoxazinones involves the palladium-catalyzed carbonylation of N-(ortho-bromoaryl)amides.[3] This method cleverly uses alternative, safer sources of carbon monoxide, such as paraformaldehyde, which is inexpensive, stable, and easy to handle.[11] The catalytic cycle typically involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by CO insertion (from the decomposition of paraformaldehyde) to form a palladacycle. Subsequent intramolecular cyclization via nucleophilic attack from the amide oxygen, followed by reductive elimination, regenerates the Pd(0) catalyst and releases the benzoxazinone product.[3]
Caption: Palladium-catalyzed carbonylative synthesis of benzoxazinones.
Chapter 4: Biosynthesis of Benzoxazinones
In nature, benzoxazinones are synthesized by certain plants, notably grasses like maize, wheat, and rye, as part of their chemical defense mechanism against pests and pathogens.[12] The biosynthesis pathway has been well-characterized in maize. The genes responsible for this pathway are designated with the symbol 'bx' and are notably clustered together on the chromosome.[12]
The pathway begins in the plastid, where the enzyme BX1, encoded by the bx1 gene, converts indole-3-glycerol phosphate into indole. The subsequent steps are catalyzed by a series of cytochrome P450 monooxygenases (BX2, BX3, BX4, and BX5) located in the endoplasmic reticulum, which sequentially hydroxylate the indole ring and the side chain, leading to the formation of the final benzoxazinone structures like DIMBOA (2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one).[12]
Caption: Simplified biosynthetic pathway of benzoxazinones in maize.
References
- 1. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uomosul.edu.iq [uomosul.edu.iq]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of Benzoxazinone Derivatives: A New Route to 2‑(N‑Phthaloylmethyl)-4H-3,1-benzoxazin-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 6. bu.edu.eg [bu.edu.eg]
- 7. Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. US3989698A - Process for preparing benzoxazines - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. Benzoxazinone biosynthesis - Wikipedia [en.wikipedia.org]
literature review on the chemistry of 4H-3,1-benzoxazin-4-ones
An In-depth Technical Guide on the Chemistry of 4H-3,1-Benzoxazin-4-ones
Introduction
4H-3,1-Benzoxazin-4-ones are a significant class of fused heterocyclic compounds, formed by the fusion of a benzene ring with a 1,3-oxazin-4-one ring.[1] This scaffold is of considerable interest in medicinal chemistry, materials science, and synthetic organic chemistry due to its versatile reactivity and wide range of biological activities.[2][3] These compounds are not only biologically active themselves but also serve as crucial precursors for the synthesis of other important heterocyclic systems, particularly quinazolinones.[1][4]
The biological profile of 4H-3,1-benzoxazin-4-one derivatives is extensive, encompassing activities such as anticancer, antimicrobial, antifungal, anti-inflammatory, antiviral, and enzyme inhibition.[2][3][5] For instance, specific derivatives have been identified as inhibitors of human leukocyte elastase, serine proteases, and Cathepsin G.[6][7] This whitepaper provides a comprehensive review of the chemistry of 4H-3,1-benzoxazin-4-ones, focusing on their synthesis, chemical reactivity, and pharmacological significance, tailored for researchers and professionals in drug development.
Synthesis of 4H-3,1-Benzoxazin-4-ones
The construction of the 4H-3,1-benzoxazin-4-one core is primarily achieved from anthranilic acid and its derivatives through various synthetic strategies, ranging from classical cyclization methods to modern transition-metal-catalyzed reactions.[2]
Classical Synthetic Methods
The most traditional and widely used methods involve the acylation of anthranilic acid followed by cyclodehydration.
-
From Anthranilic Acid and Acid Chlorides/Anhydrides: The reaction of anthranilic acid with two equivalents of an acid chloride, typically in the presence of a base like pyridine, is a high-yield method for preparing 2-substituted-4H-3,1-benzoxazin-4-ones.[4][8] The established mechanism involves the acylation of the amino group by one mole of the acid chloride, while the second mole reacts with the carboxylic group to form a mixed anhydride, which then cyclizes with the loss of an acid molecule to yield the benzoxazinone.[4] Similarly, refluxing N-acyl anthranilic acids with a dehydrating agent like acetic anhydride also produces the corresponding 2-substituted benzoxazinones.[4][9]
Caption: General pathway for benzoxazinone synthesis.
Modern Synthetic Methods
Contemporary methods often employ transition-metal catalysis to construct the benzoxazinone ring with high efficiency and functional group tolerance.
-
Palladium-Catalyzed Carbonylative Cyclization: A versatile, one-pot, three-component reaction involves the palladium-catalyzed cyclocarbonylation of o-iodoanilines with acid chlorides and carbon monoxide.[6] This method is believed to proceed through the in situ formation of an amide, followed by oxidative addition to Pd(0), CO insertion, and subsequent intramolecular cyclization.[6] Another approach uses N-(o-bromoaryl)amides with paraformaldehyde as the carbonyl source in a palladium-catalyzed carbonylation reaction.[10]
-
Copper-Catalyzed Reactions: A facile copper-catalyzed method has been developed based on a tandem intramolecular C-N coupling and rearrangement process.[10] Additionally, a CuCl-catalyzed decarboxylative coupling of α-keto acids with anthranilic acids provides access to 2-substituted benzoxazinones under mild conditions.[2]
Summary of Synthetic Methods
The following table summarizes various synthetic approaches to 4H-3,1-benzoxazin-4-ones.
| Starting Materials | Reagents & Conditions | 2-Substituent | Yield (%) | Reference |
| Anthranilic Acid, Benzoyl Chloride | Pyridine | Phenyl | High | [8] |
| 3,5-Dibromoanthranilic Acid | Acetic Anhydride (reflux) | Methyl | - | [1] |
| o-Iodoaniline, Benzoyl Chloride, CO | Pd(OAc)₂, dppp, DIPEA, Dioxane | Phenyl | 95% | [6] |
| Anthranilic Acid, Phenylglyoxylic Acid | CuCl, O₂, Dioxane, 80 °C | Phenyl | 87% | [2] |
| N-(o-bromoaryl)amide, Paraformaldehyde | Pd(OAc)₂, Xantphos, K₂CO₃, 120 °C | Aryl | up to 92% | [10] |
| N-Acylanthranilic Acid | Cyanuric Chloride, Et₃N, Chloroform | N-Phthaloylmethyl | - | [11] |
Experimental Protocol: Synthesis of 2-Phenyl-4H-3,1-benzoxazin-4-one[8]
-
Reaction Setup: Dissolve anthranilic acid (1 mole) in dry pyridine.
-
Reagent Addition: Slowly add benzoyl chloride (2 moles) to the solution while maintaining the temperature.
-
Reaction: Stir the mixture at room temperature for a specified duration (e.g., 2-4 hours) until the reaction is complete, as monitored by TLC.
-
Work-up: Pour the reaction mixture into a mixture of ice and hydrochloric acid to precipitate the product.
-
Purification: Filter the crude product, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain pure 2-phenyl-4H-3,1-benzoxazin-4-one.
Chemical Reactivity of 4H-3,1-Benzoxazin-4-ones
The 4H-3,1-benzoxazin-4-one ring is susceptible to nucleophilic attack at two primary electrophilic sites: the C4 carbonyl carbon and the C2 carbon. This reactivity allows for facile ring-opening, making these compounds valuable synthons for a variety of other heterocyclic structures.[4][11]
Reactions with Nitrogen Nucleophiles
The reaction of benzoxazinones with nitrogen nucleophiles is the most extensively studied transformation, providing a primary route to medicinally important quinazolin-4(3H)-ones.
-
Aminolysis: Treatment with ammonia, primary amines, or secondary amines leads to the opening of the oxazinone ring to form an N-substituted-2-aminobenzamide intermediate, which then undergoes cyclization to yield the corresponding 3-substituted or 2,3-disubstituted quinazolinones.[9][12]
-
Reaction with Hydrazines: Hydrazine hydrate reacts similarly to afford 3-amino-4(3H)-quinazolinones, which are versatile intermediates for constructing fused heterocyclic systems like triazoloquinazolines.[13][14]
-
Reaction with Amino Acids: Refluxing benzoxazinones with amino acids results in the formation of quinazolone-3-acetic acid derivatives.[4]
-
Other Nitrogen Nucleophiles: Hydroxylamine, semicarbazide, and o-phenylenediamine also react to produce a variety of substituted quinazolinones and related fused systems.[5][13]
Caption: Conversion of benzoxazinones to quinazolinones.
Reactions with Carbon Nucleophiles
-
Grignard Reagents: The reaction with Grignard reagents can lead to different products. Depending on the conditions, either tertiary carbinols are formed through the addition of two equivalents of the reagent to the carbonyl carbon, or 4,4-disubstituted benzoxazines are produced after dehydration.[13]
-
Active Methylene Compounds: Base-catalyzed ring opening can occur with active methylene compounds like malononitrile, leading to heterocyclic transformations that can yield quinoline derivatives.[13]
-
Friedel-Crafts Reaction: The benzoxazinone ring can undergo Friedel-Crafts acylation with aromatic hydrocarbons, resulting in ring cleavage and the formation of benzophenone derivatives.[13]
Summary of Key Reactions
| Benzoxazinone Reactant | Nucleophile/Reagent | Conditions | Product Type | Reference |
| 2-Aryl-4H-3,1-benzoxazin-4-one | Primary Amines | Ethanol, reflux | 3-Substituted-4(3H)-quinazolinone | [9][12] |
| 2-Aryl-4H-3,1-benzoxazin-4-one | Hydrazine Hydrate | Ethanol, reflux | 3-Amino-4(3H)-quinazolinone | [13][14] |
| 6,8-Dibromo-2-aryl-4H-3,1-benzoxazin-4-one | Malononitrile | NaOEt, Ethanol | 4-Hydroxy-3-cyanoquinoline | [13] |
| 2-Aryl-4H-3,1-benzoxazin-4-one | Phenylmagnesium Bromide | Ether | 2-(Benzamido)triphenylcarbinol | [13] |
| 2-Aryl-4H-3,1-benzoxazin-4-one | Thiosemicarbazide | Ethanol, reflux | 3-Thiourido-4(3H)-quinazolinone | [12] |
Experimental Protocol: Aminolysis of 2-[3-(4-Methoxy-3-methylphenyl)-3-oxoprop-1-enyl]-4H-3,1-benzoxazin-4-one[9]
-
Reaction Setup: A mixture of 2-[3-(4-methoxy-3-methylphenyl)-3-oxoprop-1-enyl]-4H-3,1-benzoxazin-4-one (0.0025 mol) and an amine (e.g., piperidine, 0.005 mol) in ethanol (50 mL) is prepared in a round-bottom flask.
-
Reaction: The mixture is heated under reflux for 4 hours.
-
Work-up: After cooling, the solvent is evaporated under reduced pressure.
-
Purification: The resulting residue is collected and recrystallized from a suitable solvent to yield the corresponding N-substituted aminobenzamide product.
Biological and Pharmacological Significance
4H-3,1-benzoxazin-4-one derivatives are recognized as privileged scaffolds in medicinal chemistry due to their broad and potent biological activities.[1][2]
Caption: Mechanism of enzyme inhibition by benzoxazinones.
The diverse pharmacological effects are attributed to the specific substitutions on the benzoxazinone core. Key reported activities include:
-
Anti-inflammatory and Analgesic: Certain derivatives have shown significant anti-inflammatory and analgesic effects with reduced ulcerogenicity compared to standard NSAIDs.[15]
-
Antimicrobial: Many compounds exhibit mild to moderate activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties.[4][5][12]
-
Anticancer: The benzoxazinone core is featured in compounds evaluated for anticancer activity.[2]
-
Enzyme Inhibition: This is a prominent area of activity. Derivatives have been developed as potent inhibitors of human leukocyte elastase and serine proteases like Cathepsin G, which are implicated in various inflammatory diseases.[6][7]
-
Other Activities: Reports also include antitubercular, antiviral, anti-HIV, and antihyperglycemic properties.[4]
Quantitative Biological Activity Data
The following table presents specific examples of biologically active 4H-3,1-benzoxazin-4-one derivatives.
| Compound Structure / Name | Biological Activity | Quantitative Data | Reference |
| 2-(Furan-2-yl)-4H-3,1-benzoxazin-4-one | Cathepsin G Inhibition | IC₅₀ = 0.84 ± 0.11 µM | [7] |
| 2-(Pyridin-3-yl)-4H-3,1-benzoxazin-4-one | Cathepsin G Inhibition | IC₅₀ = 2.4 ± 0.2 µM | [7] |
| 2-(2-((2,6-dichlorophenyl)amino)benzyl)-4H-benzo[d][4][6]oxazin-4-one | Anti-inflammatory | 62.61% inhibition of paw edema | [15] |
| 2-(2-((2,6-dichlorophenyl)amino)benzyl)-4H-benzo[d][4][6]oxazin-4-one | Analgesic | 62.36% protection (writhing test) | [15] |
| Various 2-Aryl Derivatives | Antibacterial (Bacillus Thuringenesis) | Good Activity | [5] |
Conclusion
The chemistry of 4H-3,1-benzoxazin-4-ones is rich and multifaceted. They are accessible through a range of synthetic methods, from well-established reactions of anthranilic acid to sophisticated transition-metal-catalyzed protocols. Their key chemical feature is the electrophilic nature of the heterocyclic ring, which readily undergoes nucleophilic attack and ring-opening, providing a powerful platform for the synthesis of quinazolinones and other nitrogen-containing heterocycles. The broad spectrum of potent biological activities, particularly as enzyme inhibitors and anti-inflammatory agents, ensures that the 4H-3,1-benzoxazin-4-one scaffold will remain a subject of intense investigation for the development of new therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. uomosul.edu.iq [uomosul.edu.iq]
- 5. Studies on Some Benzoxazine-4-one Derivatives with Potential Biological Activity [article.sapub.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Substituted 4H-3,1-benzoxazine-4-one Derivatives as Inhibitors of Cathepsin G - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 9. Bot Verification [chiet.edu.eg]
- 10. Benzoxazinone synthesis [organic-chemistry.org]
- 11. Synthesis of Benzoxazinone Derivatives: A New Route to 2 (N Phthaloylmethyl)-4H-3,1-benzoxazin-4-one [mdpi.com]
- 12. Synthesis and Reactions of Some Novel 4H-3,1-Benzoxazinone Bearing Chalcone Moiety with Antibacterial Evaluation | Afinidad. Journal of Chemical Engineering Theoretical and Applied Chemistry [raco.cat]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. tandfonline.com [tandfonline.com]
- 15. Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs | Mongolian Journal of Chemistry [mongoliajol.info]
The Ascendancy of 2-Aminophenyl Substituted Benzoxazinones: A Technical Guide to Their Discovery, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzoxazinone scaffold has long been a privileged structure in medicinal chemistry, owing to its presence in a variety of biologically active compounds. Among its numerous derivatives, 2-aminophenyl substituted benzoxazinones have emerged as a particularly promising class, demonstrating a wide spectrum of pharmacological activities. This technical guide provides an in-depth exploration of the discovery and history of these compounds, detailed experimental protocols for their synthesis, a compilation of their biological activities with quantitative data, and an examination of their mechanism of action, with a focus on the PI3K/Akt/mTOR signaling pathway.
Discovery and Historical Milestones
The journey of benzoxazinones began over a century ago. In 1902, Heller and Fiesselmann reported the first synthesis of 2-aryl-4H-1,3-benzoxazin-4-ones.[1] This foundational work laid the groundwork for future explorations into this versatile heterocyclic system. The development of synthetic methodologies has since evolved, with significant advancements in recent decades. Key milestones in the synthesis of the broader benzoxazinone class, which paved the way for the development of 2-aminophenyl substituted analogs, include the use of anthranilic acids with aroyl chlorides in pyridine, and later, more sophisticated methods like copper-catalyzed decarboxylative coupling and palladium-catalyzed carbonylative coupling.[1][2]
The specific focus on 2-amino substituted benzoxazinones, and particularly those with an aminophenyl substituent, is a more recent development driven by the quest for novel therapeutic agents with enhanced potency and selectivity. The recognition of the 2-aminophenyl moiety as a key pharmacophore in various kinase inhibitors has spurred interest in its incorporation into the benzoxazinone framework.
Synthetic Methodologies
The synthesis of 2-aminophenyl substituted benzoxazinones can be achieved through several strategic approaches. The selection of a particular method often depends on the availability of starting materials, desired substitution patterns, and scalability.
Palladium-Catalyzed Aerobic Oxidative Coupling
A robust method for the synthesis of 2-aminobenzoxazinones involves the palladium-catalyzed aerobic oxidative coupling of anthranilic acids and isocyanides.[3] This approach is valued for its efficiency and tolerance of various functional groups.
Experimental Protocol: General Procedure for Palladium-Catalyzed Synthesis of 2-Aminobenzoxazinones [3]
-
Reaction Setup: To a reaction vessel, add anthranilic acid (1.0 equiv.), isocyanide (1.2 equiv.), Pd(OAc)₂ (5 mol %), and a suitable ligand (e.g., a phosphine ligand) in a solvent such as toluene or dioxane.
-
Reaction Conditions: The reaction mixture is typically heated at 80-120 °C under an atmosphere of oxygen or air for 12-24 hours.
-
Work-up and Purification: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 2-aminobenzoxazinone.
Mechanochemical Synthesis
A green and highly efficient approach for the synthesis of 2-aminobenzoxazin-4-ones is through solvent-assisted grinding. This method utilizes 2,4,6-trichloro-1,3,5-triazine (TCT) and catalytic triphenylphosphine (PPh₃) for rapid cyclodehydration of N-substituted anthranilic acid derivatives.[2]
Experimental Protocol: Mechanochemical Synthesis of 2-Aminobenzoxazin-4-ones [2]
-
Reactant Preparation: In a mortar, combine the N-acylanthranilic acid (1.0 equiv.), 2,4,6-trichloro-1,3,5-triazine (TCT) (1.1 equiv.), triphenylphosphine (0.1 equiv.), and a base such as sodium carbonate (2.0 equiv.).
-
Grinding: Add a few drops of a suitable solvent (e.g., acetonitrile) and grind the mixture at room temperature for 1-5 minutes.
-
Work-up and Purification: The solid mixture is then washed with water and a saturated solution of sodium bicarbonate. The crude product is collected by filtration and can be further purified by recrystallization or column chromatography.
Biological Activity and Quantitative Data
2-Aminophenyl substituted benzoxazinones have demonstrated significant potential in several therapeutic areas, most notably as anticancer and anti-inflammatory agents. The biological activity is often attributed to their ability to inhibit key cellular signaling pathways.
Anticancer Activity
Several studies have highlighted the potent cytotoxic effects of 2-aminophenyl substituted benzoxazinone derivatives against a range of human cancer cell lines. Their mechanism of action is often linked to the inhibition of protein kinases, such as those in the PI3K/Akt/mTOR pathway.
Table 1: In Vitro Anticancer Activity of 2-(4-Aminophenyl)benzothiazole and Related Derivatives (IC₅₀ values in µM)
| Compound | MCF-7 (Breast) | MDA-MB-468 (Breast) | Ovarian Cancer Cell Line | Lung Cancer Cell Line | Renal Cancer Cell Line | Reference |
| 5a (Parent Molecule) | < 0.03 | < 0.03 | Inactive (>30) | Inactive (>30) | Inactive (>30) | [4] |
| 9a (3'-methyl) | Potent | Potent | Active | Active | Active | [4] |
| 9c (3'-bromo) | Potent | Potent | Active | Active | Active | [4] |
| 9f (3'-iodo) | Potent | Potent | Active | Active | Active | [4] |
| 9i (3'-chloro) | Potent | Potent | Active | Active | Active | [4] |
Note: "Potent" indicates significant inhibitory activity, though specific IC₅₀ values were not always provided in the abstract.
Anti-inflammatory Activity
The anti-inflammatory properties of benzoxazinone derivatives have also been investigated, with some compounds showing promising activity in preclinical models. This activity is likely due to the modulation of inflammatory pathways.
Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a crucial regulator of cell proliferation, growth, survival, and metabolism.[5][6] Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Several 2-aminophenyl substituted benzoxazinone derivatives have been identified as potent inhibitors of this pathway.[7]
These inhibitors typically function as ATP-competitive inhibitors, binding to the kinase domain of PI3K and/or mTOR, thereby blocking the downstream signaling cascade that promotes cancer cell survival and proliferation.
References
- 1. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzoxazinone synthesis [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Antitumor benzothiazoles. 3. Synthesis of 2-(4-aminophenyl)benzothiazoles and evaluation of their activities against breast cancer cell lines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 6. The PI3K/AKT/mTOR interactive pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Potential Pharmacological Properties of 2-(2-aminophenyl)-4H-3,1-benzoxazin-4-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The compound 2-(2-aminophenyl)-4H-3,1-benzoxazin-4-one belongs to the benzoxazinone class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry. While specific pharmacological data for this particular molecule is limited in publicly accessible literature, the broader benzoxazin-4-one family exhibits a wide range of biological activities. This technical guide provides a comprehensive overview of the known and potential pharmacological properties of this compound, drawing on data from structurally related analogs. This document also outlines detailed experimental protocols for its synthesis and potential biological evaluation, and visualizes key chemical and biological pathways.
Core Chemical Structure
The foundational structure of the molecule is this compound. Its chemical properties are largely dictated by the benzoxazinone core and the 2-aminophenyl substituent.
Synthesis
A plausible synthetic route for this compound involves the condensation of two equivalents of anthranilic acid. This method is a common approach for creating the 2-substituted aminophenyl benzoxazinone scaffold.
Experimental Protocol: Synthesis of this compound
Materials:
-
Anthranilic acid
-
Thionyl chloride (SOCl₂) or a similar coupling agent
-
Anhydrous pyridine or another suitable base
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Standard laboratory glassware and purification apparatus (e.g., reflux condenser, separation funnel, rotary evaporator, chromatography columns)
Procedure:
-
Activation of Anthranilic Acid: In a round-bottom flask, dissolve one equivalent of anthranilic acid in an anhydrous solvent such as toluene. To this solution, add a slight excess of thionyl chloride dropwise at 0°C to form the corresponding acyl chloride. The reaction is typically stirred for 1-2 hours at room temperature. The excess thionyl chloride and solvent can be removed under reduced pressure.
-
Condensation Reaction: In a separate flask, dissolve a second equivalent of anthranilic acid in anhydrous pyridine. Cool this solution to 0°C.
-
Formation of the Benzoxazinone: To the solution of anthranilic acid in pyridine, add the previously prepared anthraniloyl chloride solution dropwise. The reaction mixture is then typically refluxed for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: After cooling, the reaction mixture is poured into ice-water and acidified with dilute HCl. The resulting precipitate is filtered, washed with water, and dried. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Characterization: The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy to confirm its structure and purity.
Potential Pharmacological Properties
Based on the activities of structurally similar benzoxazin-4-one derivatives, this compound could be investigated for the following pharmacological properties:
-
Anti-inflammatory and Analgesic Activity: Many benzoxazinone derivatives exhibit significant anti-inflammatory and analgesic effects. For instance, derivatives of 2-substituted benzoxazinones have shown potent inhibition of inflammatory mediators.
-
Anticancer Activity: The benzoxazinone scaffold is present in several compounds with demonstrated cytotoxic effects against various cancer cell lines. Structure-activity relationship studies on 2-aryl-4H-3,1-benzoxazin-4-ones have identified compounds with good cytotoxicity in P388 leukemia cells.[1]
-
Antibacterial Activity: Various substituted benzoxazinones have been reported to possess antibacterial properties against both Gram-positive and Gram-negative bacteria.
Quantitative Data from Structurally Related Compounds
While specific quantitative data for this compound is not available, the following table summarizes the activities of some related benzoxazin-4-one derivatives to provide a comparative context.
| Compound/Derivative | Biological Activity | Cell Line/Model | IC₅₀/Activity | Reference |
| 2-Aryl-4H-3,1-benzoxazin-4-one (Compound 3 ) | Cytotoxicity | P388 cells | ID₅₀ = 9.9 µM | [1] |
| 2-Aryl-4H-3,1-benzoxazin-4-one (Compound 10 ) | Cytotoxicity | P388 cells | ID₅₀ = 8.9 µM | [1] |
| 2-Phenyl-4H-3,1-benzoxazin-4-one | Anticancer | A549 (Lung Cancer) | IC₅₀ = 65.43 ± 2.7 µg/mL | [2] |
| 2-(3,4-dichlorophenyl)-4H-3,1-benzoxazin-4-one | Anticancer | MCF-7 (Breast Cancer) | IC₅₀ = 70.74 ± 3.95 µg/mL | [2] |
Proposed Experimental Protocols for Biological Evaluation
To elucidate the pharmacological profile of this compound, the following in vitro assays are recommended:
In Vitro Anti-inflammatory Assay: Inhibition of Nitric Oxide (NO) Production in Macrophages
Cell Line: RAW 264.7 murine macrophage cell line.
Protocol:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Assay Procedure: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Induce inflammation by adding lipopolysaccharide (LPS; 1 µg/mL) to the wells and incubate for 24 hours.
-
NO Measurement: Measure the amount of nitric oxide in the culture supernatant using the Griess reagent.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-treated control. Determine the IC₅₀ value.
In Vitro Anticancer Assay: MTT Cell Viability Assay
Cell Lines: A panel of human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon).
Protocol:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound and incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value.
Visualizations
Synthesis Workflow
Caption: General synthesis workflow for this compound.
Hypothetical Signaling Pathway for Anti-inflammatory Action
Caption: Hypothetical inhibition of the NF-κB signaling pathway.
Disclaimer: This document is intended for informational purposes for a scientific audience. The pharmacological properties discussed are potential areas of investigation based on the activities of related compounds and are not established facts for this compound. Further research is required to validate these hypotheses.
References
Methodological & Application
Application Notes and Protocols for the One-Pot Synthesis of 2-Substituted 4H-3,1-Benzoxazin-4-ones
Introduction
2-Substituted 4H-3,1-benzoxazin-4-ones are a significant class of heterocyclic compounds with a wide range of applications in the pharmaceutical and chemical industries.[1][2] Their derivatives have demonstrated diverse biological activities, including antimicrobial, anti-inflammatory, and antiplatelet aggregation properties.[1] The development of efficient and straightforward synthetic routes to these scaffolds is therefore of considerable interest to researchers in medicinal chemistry and drug development. One-pot synthesis methodologies offer significant advantages over traditional multi-step procedures by reducing reaction time, minimizing waste, and simplifying purification processes.[2][3] This document provides detailed application notes and experimental protocols for various one-pot syntheses of 2-substituted 4H-3,1-benzoxazin-4-ones.
Overview of Synthetic Strategies
The one-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-ones typically commences from readily available anthranilic acid or its derivatives. The general approach involves the acylation of the amino group of anthranilic acid followed by a cyclodehydration reaction to form the benzoxazinone ring. Various reagents and catalysts have been employed to facilitate this transformation in a single pot, each with its own set of advantages in terms of reaction conditions, substrate scope, and yield.
A prevalent and effective method involves the use of a cyclizing agent, such as the iminium cation generated from cyanuric chloride and N,N-dimethylformamide (DMF), which promotes the cyclodehydration under mild, room temperature conditions.[2][3] Other notable one-pot methods include copper-catalyzed decarboxylative coupling of anthranilic acids with α-keto acids, iodine-catalyzed condensation with aryl aldehydes, and palladium-catalyzed carbonylative coupling reactions.[4][5][6] Mechanochemical methods, such as solvent-assisted grinding, have also emerged as a green and rapid alternative.[7]
The choice of synthetic route can be tailored based on the desired substituent at the 2-position and the availability of starting materials. For instance, the reaction of anthranilic acid with acid chlorides in the presence of a base like pyridine has been a long-standing method to introduce aryl and alkyl substituents.[8][9][10]
Data Presentation: Comparison of One-Pot Synthetic Methods
The following table summarizes quantitative data for various one-pot methods for the synthesis of 2-substituted 4H-3,1-benzoxazin-4-ones, allowing for easy comparison of their efficiencies.
| Method | Key Reagents/Catalyst | Starting Materials | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Iminium Cation Mediated Cyclization | Cyanuric Chloride, DMF | Anthranilic Acid, Carboxylic Acid | CH2Cl2 | RT | 2-3 | 85-95 | [2][3] |
| Copper-Catalyzed Decarboxylative Coupling | CuCl | Anthranilic Acid, α-Keto Acid | DMSO | 80 | 12 | up to 87 | [4] |
| Iodine-Catalyzed Condensation/Cyclization | I2, TBHP | Anthranilic Acid, Aryl Aldehyde | Toluene | 110 | 12 | 70-85 | [4] |
| Ultrasound-Assisted Condensation | Acetic Anhydride | Anthranilic Acid, Aryl Aldehyde | None | RT | 0.5-1 | 80-95 | [4][6] |
| Palladium-Catalyzed Carbonylative Coupling | Pd(OAc)2, DPPP, CO | 2-Iodoaniline, Aryl Iodide | Toluene | 120 | 24 | 75-90 | [5] |
| Mechanochemical Synthesis | 2,4,6-Trichloro-1,3,5-triazine (TCT), PPh3 | N-Substituted Anthranilic Acid | Ethyl Acetate | RT | 1-2 min | up to 98 | [7] |
| Reaction with Acid Chlorides | Pyridine | Anthranilic Acid, Acyl Chloride (2 equiv.) | Pyridine | Reflux | 1-2 | High | [8][10] |
Note: Yields are highly dependent on the specific substrates used.
Experimental Protocols
Herein, we provide detailed methodologies for two key one-pot synthetic approaches.
Protocol 1: One-Pot Synthesis using Cyanuric Chloride/DMF as a Cyclizing Agent [2][3]
This protocol describes a highly efficient, room temperature synthesis of 2-substituted 4H-3,1-benzoxazin-4-ones from anthranilic acid and a carboxylic acid.
Materials:
-
Anthranilic acid
-
Carboxylic acid (e.g., benzoic acid for 2-phenyl-4H-3,1-benzoxazin-4-one)
-
Cyanuric chloride
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (CH2Cl2)
-
Triethylamine (TEA)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve cyanuric chloride (1.2 mmol) in DMF (5 mL) and stir for 30 minutes at room temperature to generate the Vilsmeier-type reagent.
-
In a separate flask, dissolve anthranilic acid (1 mmol) and the desired carboxylic acid (1.1 mmol) in CH2Cl2 (10 mL).
-
Add triethylamine (2.5 mmol) to the solution of acids and stir for 5 minutes.
-
To this mixture, add the freshly prepared Vilsmeier-type reagent dropwise at room temperature.
-
Allow the reaction to stir at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (20 mL).
-
Extract the product with CH2Cl2 (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure 2-substituted 4H-3,1-benzoxazin-4-one.
Protocol 2: Ultrasound-Assisted, Solvent-Free Synthesis [4][6]
This protocol details an environmentally friendly and rapid synthesis of N-acetyl-2-aryl-1,2-dihydro-4H-1,3-benzoxazin-4-ones under ultrasound irradiation.
Materials:
-
Anthranilic acid
-
Aryl aldehyde (e.g., benzaldehyde)
-
Acetic anhydride
-
Ethanol for recrystallization
Procedure:
-
In a mortar, grind a mixture of anthranilic acid (1 mmol) and the aryl aldehyde (1 mmol).
-
Add acetic anhydride (2 mmol) to the mixture.
-
Place the mortar in an ultrasound bath and irradiate at room temperature for 30-60 minutes. Monitor the reaction by TLC.
-
After the reaction is complete, add cold water to the mixture.
-
Collect the precipitated solid by filtration.
-
Wash the solid with cold water and then recrystallize from ethanol to obtain the pure product.
Visualizations
General Workflow for One-Pot Synthesis
The following diagram illustrates the general workflow for the one-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-ones.
Caption: General workflow for the one-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-ones.
Proposed Reaction Mechanism: Iminium Cation Mediated Cyclization
The diagram below outlines a plausible mechanism for the one-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-ones using a Vilsmeier-type reagent generated from cyanuric chloride and DMF.
Caption: Proposed mechanism for the iminium cation mediated one-pot synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. One-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives under mild conditions using iminium cation from cyanuric chloride/dimethylformamide as a cyclizing agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Benzoxazinone synthesis [organic-chemistry.org]
- 6. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanochemical Synthesis of Substituted 4H-3,1-Benzoxazin-4-ones, 2-Aminobenzoxazin-4-ones, and 2-Amino-4H-3,1-benzothiazin-4-ones Mediated by 2,4,6-Trichloro-1,3,5-triazine and Triphenylphosphine [organic-chemistry.org]
- 8. uomosul.edu.iq [uomosul.edu.iq]
- 9. Synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones | Semantic Scholar [semanticscholar.org]
- 10. Synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Synthesis of Bioactive Quinazolinone Derivatives from 2-(2-aminophenyl)-4H-3,1-benzoxazin-4-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
Derivatives of 2-(2-aminophenyl)-4H-3,1-benzoxazin-4-one are pivotal intermediates in the synthesis of a wide array of heterocyclic compounds, most notably quinazolin-4(3H)-ones. These quinazolinone scaffolds are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2][3] The synthesis of these derivatives typically involves the nucleophilic attack of a primary amine on the benzoxazinone ring, leading to ring opening and subsequent recyclization to form the quinazolinone core. This document provides detailed protocols for the synthesis of quinazolinone derivatives from this compound, summarizing key reaction parameters and expected yields.
General Synthesis Workflow
The overall synthetic strategy involves a two-step process starting from anthranilic acid. The first step is the formation of the this compound intermediate, followed by its reaction with various nucleophiles to yield the desired quinazolinone derivatives.
References
Application of 2-(2-aminophenyl)-4H-3,1-benzoxazin-4-one in Cancer Cell Line Studies: An Analysis of Available Data
Extensive literature searches did not yield specific studies on the direct application of 2-(2-aminophenyl)-4H-3,1-benzoxazin-4-one in cancer cell line investigations. The current body of scientific research accessible through public databases does not contain specific data regarding its cytotoxic effects, mechanism of action, or protocols for its use in oncology research.
However, significant research has been conducted on structurally related benzoxazinone and aminophenoxazinone compounds, which provides valuable insights into the potential anticancer activities of this class of molecules. This document will focus on a closely related and well-studied compound, 2-aminophenoxazine-3-one (Phx-3) , to provide representative application notes and protocols that would be relevant for investigating novel benzoxazinone derivatives in cancer cell line studies.
Application Notes for 2-aminophenoxazine-3-one (Phx-3)
Introduction: 2-aminophenoxazine-3-one (Phx-3) is a phenoxazine compound that has demonstrated significant pro-apoptotic and cytotoxic effects across a range of human cancer cell lines.[1][2] A key aspect of its mechanism of action is the rapid and drastic reduction of intracellular pH (pHi) in cancer cells, which typically maintain a higher pHi (pH 7.5-7.7) compared to normal cells.[1][2] This disruption of intracellular homeostasis is thought to be a primary trigger for the subsequent induction of apoptosis.[1]
Mechanism of Action: The anticancer activity of Phx-3 is linked to its ability to lower the intracellular pH of cancer cells. This acidification of the cytoplasm is believed to reverse the Warburg effect, which is a metabolic characteristic of many cancer cells involving enhanced glycolysis. The reduction in pHi can lead to the activation of pH-dependent endonucleases like DNase II and caspases, promoting mitochondrial depolarization and inhibiting pro-survival signaling pathways such as Akt phosphorylation.[1]
Data Presentation: Cytotoxicity of 2-aminophenoxazine-3-one (Phx-3)
The following table summarizes the 50% inhibitory concentration (IC50) values of Phx-3 against various human cancer cell lines after 72 hours of treatment.
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | < 10 |
| A431 | Skin Cancer | < 10 |
| KCP-4 | - | < 10 |
| A549 | Lung Cancer | < 10 |
| KLM-1 | Pancreatic Cancer | 21.5 |
| MIA PaCa-2 | Pancreatic Cancer | < 10 |
| ACHN | Kidney Cancer | < 10 |
| LoVo-1 | Colon Cancer | 20 |
| U251MG | Glioblastoma | < 10 |
| Y-79 | Retinoblastoma | 18 |
Data compiled from studies on various cancer cell lines.[1]
Experimental Protocols
1. Cell Viability Assessment using MTT Assay
This protocol is for determining the cytotoxic effects of a test compound, such as Phx-3, on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
Test compound stock solution (e.g., in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium and incubate overnight.
-
Prepare serial dilutions of the test compound in complete medium.
-
Remove the overnight culture medium from the wells and add 100 µL of the various concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-treatment control.
-
Incubate the plate for the desired time period (e.g., 72 hours).
-
After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.
-
Carefully remove the medium containing MTT from the wells.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 5 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the untreated control and determine the IC50 value.
2. Measurement of Intracellular pH (pHi)
This protocol describes how to measure changes in the intracellular pH of cancer cells after treatment with a compound like Phx-3.
Materials:
-
Cancer cell line of interest
-
BCECF-AM (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester)
-
Hanks' Balanced Salt Solution (HBSS)
-
Test compound
-
Fluorometer or fluorescence microscope
Procedure:
-
Culture cells to a suitable confluency on glass coverslips or in a black-walled, clear-bottom 96-well plate.
-
Load the cells with 5 µM BCECF-AM in HBSS for 30 minutes at 37°C.
-
Wash the cells twice with HBSS to remove extracellular dye.
-
Measure the baseline fluorescence ratio at excitation wavelengths of 490 nm and 440 nm, with emission at 535 nm.
-
Add the test compound at the desired concentration and record the fluorescence ratio over time (e.g., every 5 minutes for 30-60 minutes).
-
Calibrate the fluorescence ratio to pHi values using a standard calibration curve generated with nigericin and high-potassium buffers of known pH.
-
Calculate the change in pHi (ΔpHi) induced by the compound.
Visualizations
Caption: Experimental workflow for assessing the anticancer effects of 2-aminophenoxazine-3-one.
Caption: Proposed mechanism of apoptosis induction by 2-aminophenoxazine-3-one in cancer cells.
References
- 1. 2-Aminophenoxazine-3-one and 2-amino-4,4α-dihydro-4α,7-dimethyl-3H-phenoxazine-3-one cause cellular apoptosis by reducing higher intracellular pH in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Aminophenoxazine-3-one and 2-amino-4,4α-dihydro-4α,7-dimethyl-3H-phenoxazine-3-one cause cellular apoptosis by reducing higher intracellular pH in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Mechanochemical Synthesis of 2-Aminobenzoxazin-4-ones: A Green and Efficient Approach
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed overview and experimental protocol for the mechanochemical synthesis of 2-aminobenzoxazin-4-ones, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. The featured method, based on the work of Pattarawarapan and colleagues, utilizes solvent-assisted grinding to achieve a rapid and efficient cyclodehydration of N-substituted anthranilic acid derivatives. This green chemistry approach offers significant advantages over traditional solution-phase syntheses, including dramatically reduced reaction times, minimal solvent usage, and high product yields. The protocol is presented in a clear, step-by-step format, suitable for replication in a laboratory setting.
Introduction
2-Aminobenzoxazin-4-ones are a pivotal scaffold in the synthesis of various biologically active compounds. Traditional methods for their synthesis often involve harsh reaction conditions, prolonged reaction times, and the use of hazardous solvents, which are increasingly undesirable from both an environmental and economic perspective. Mechanochemistry, the use of mechanical force to induce chemical reactions, has emerged as a powerful green alternative. This application note details a highly efficient mechanochemical method for the synthesis of 2-aminobenzoxazin-4-ones.
The described method employs a mixer mill to provide the necessary energy for the reaction, proceeding via a solvent-assisted grinding (LAG) mechanism. The key reagents in this transformation are 2,4,6-trichloro-1,3,5-triazine (TCT) as a dehydrating agent and a catalytic amount of triphenylphosphine (PPh₃). The reaction is remarkably fast, often completing within minutes at room temperature, and affords the desired products in good to excellent yields.
Key Advantages of the Mechanochemical Approach:
-
Speed: Reactions are typically complete within 1-2 minutes.
-
High Yields: Good to excellent yields (often exceeding 90%) are achievable.[1]
-
Green Chemistry: Minimal use of organic solvents aligns with the principles of sustainable chemistry.
-
Mild Conditions: The reaction proceeds at room temperature without the need for heating.
-
Cost-Effective: Utilizes inexpensive and readily available reagents.[1]
Experimental Protocol
This protocol is adapted from the method described by Pattarawarapan et al. for the mechanochemical synthesis of 2-aminobenzoxazin-4-ones.
Materials:
-
N-Substituted anthranilic acid derivative (starting material)
-
2,4,6-Trichloro-1,3,5-triazine (TCT)
-
Triphenylphosphine (PPh₃)
-
Sodium carbonate (Na₂CO₃)
-
Ethyl acetate (for work-up)
-
Mixer mill (e.g., Retsch MM 400 or similar)
-
Stainless steel grinding jar (e.g., 10 mL)
-
Stainless steel grinding ball (e.g., 10 mm diameter)
Procedure:
-
Reactant Preparation: In a 10 mL stainless steel grinding jar containing one stainless steel grinding ball (10 mm diameter), add the N-substituted anthranilic acid derivative (1.0 mmol), 2,4,6-trichloro-1,3,5-triazine (TCT) (1.0 mmol), triphenylphosphine (PPh₃) (0.1 mmol), and sodium carbonate (2.0 mmol).
-
Solvent Addition: Add a minimal amount of ethyl acetate (2-3 drops) to the grinding jar.
-
Milling: Secure the grinding jar in the mixer mill and operate at a frequency of 30 Hz for 1-2 minutes.
-
Work-up: After milling, transfer the solid mixture from the grinding jar to a suitable flask. Add ethyl acetate and stir to dissolve the product.
-
Purification: Filter the mixture to remove any insoluble inorganic salts. The filtrate can then be concentrated under reduced pressure. The crude product is typically purified by column chromatography on silica gel to afford the pure 2-aminobenzoxazin-4-one.
Data Presentation
The following table summarizes the quantitative data for the mechanochemical synthesis of various 2-aminobenzoxazin-4-one derivatives as reported by Pattarawarapan et al.
| Entry | N-Substituent | Product | Time (min) | Yield (%) |
| 1 | Phenyl | 2-(Phenylamino)-4H-benzo[d][1][2]oxazin-4-one | 1 | 95 |
| 2 | 4-Methoxyphenyl | 2-((4-Methoxyphenyl)amino)-4H-benzo[d][1][2]oxazin-4-one | 1 | 98 |
| 3 | 4-Chlorophenyl | 2-((4-Chlorophenyl)amino)-4H-benzo[d][1][2]oxazin-4-one | 1.5 | 92 |
| 4 | Benzyl | 2-(Benzylamino)-4H-benzo[d][1][2]oxazin-4-one | 1 | 96 |
| 5 | Butyl | 2-(Butylamino)-4H-benzo[d][1][2]oxazin-4-one | 1 | 93 |
Mechanistic Pathway and Experimental Workflow
The following diagrams illustrate the proposed reaction pathway and the general experimental workflow for the mechanochemical synthesis of 2-aminobenzoxazin-4-ones.
Caption: Experimental workflow for the mechanochemical synthesis.
Caption: Proposed reaction pathway for the cyclodehydration.
References
Application Notes and Protocols: Evaluating the Anti-Inflammatory Potential of Benzoxazinone Analogs
Audience: Researchers, scientists, and drug development professionals.
Introduction: Benzoxazinone derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1][2] Their structural scaffold serves as a promising framework for the development of novel therapeutic agents.[3][4] The evaluation of these analogs for anti-inflammatory potential requires a systematic approach, employing a series of robust in vitro assays to determine their efficacy and mechanism of action. These application notes provide detailed protocols for key experiments designed to screen and characterize the anti-inflammatory effects of benzoxazinone analogs.
Core Concept: Mechanism of Anti-Inflammatory Action
Inflammation is a complex biological response involving various signaling pathways. Many anti-inflammatory compounds exert their effects by modulating key pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades. These pathways, when activated by stimuli like lipopolysaccharide (LPS), lead to the production of pro-inflammatory mediators including nitric oxide (NO), prostaglandins, and cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[5][6] Benzoxazinone analogs are often evaluated for their ability to inhibit these pathways.
Experimental Workflow for Screening Analogs
A structured workflow is essential for the efficient evaluation of a library of benzoxazinone analogs. The process begins with assessing cytotoxicity to establish safe concentration ranges, followed by primary screening to identify active compounds ("hits"), and concluding with more detailed mechanistic studies to characterize the lead candidates.
Data Presentation
Quantitative data from screening assays should be organized systematically to allow for clear comparison between analogs. A summary table is an effective way to present key metrics such as IC₅₀ (half-maximal inhibitory concentration) and CC₅₀ (half-maximal cytotoxic concentration).
Table 1: Summary of In Vitro Anti-inflammatory Activity of Benzoxazinone Analogs
| Compound ID | Structure (2D) | Cell Viability (CC₅₀ in µM)¹ | NO Inhibition (IC₅₀ in µM)² | TNF-α Inhibition (IC₅₀ in µM)³ | IL-6 Inhibition (IC₅₀ in µM)³ |
| BZX-001 | [Placeholder] | > 100 | 15.2 ± 1.8 | 25.4 ± 2.1 | 30.1 ± 3.5 |
| BZX-002 | [Placeholder] | > 100 | 8.7 ± 0.9 | 12.5 ± 1.4 | 18.9 ± 2.2 |
| BZX-003 | [Placeholder] | 75.3 ± 5.6 | 22.1 ± 2.5 | 45.8 ± 4.3 | > 50 |
| Indomethacin | N/A | > 200 | 10.5 ± 1.1 | 15.3 ± 1.9 | 22.4 ± 2.8 |
¹Determined in RAW 264.7 macrophages using MTT assay after 24h treatment. ²Determined in LPS-stimulated RAW 264.7 macrophages using Griess assay. ³Determined in LPS-stimulated RAW 264.7 macrophages using ELISA. Data are presented as mean ± SD from three independent experiments. Indomethacin is used as a positive control.[2]
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity.[7] Viable cells with active NAD(P)H-dependent oxidoreductase enzymes reduce the yellow MTT tetrazolium salt to purple formazan crystals.[8] The amount of formazan produced, which is quantified spectrophotometrically after solubilization, is proportional to the number of viable cells.[9][10]
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Benzoxazinone analogs (stock solutions in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)[8]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[11]
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1 x 10⁵ cells/mL (100 µL per well) and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[11]
-
Compound Treatment: Prepare serial dilutions of the benzoxazinone analogs in culture medium. The final DMSO concentration should not exceed 0.1%. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include wells for "cells only" (negative control) and "medium only" (blank).
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT stock solution to each well.[11]
-
Formazan Formation: Incubate the plate for another 4 hours at 37°C.[8]
-
Solubilization: Carefully remove the medium from each well. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[9] Mix thoroughly by pipetting up and down.
-
Absorbance Measurement: Measure the optical density (OD) at a wavelength of 570 nm using a microplate reader.[11]
-
Calculation: Calculate the percentage of cell viability using the formula: Viability (%) = [(OD_sample - OD_blank) / (OD_control - OD_blank)] x 100[7]
Protocol 2: Nitric Oxide (NO) Production Measurement using Griess Assay
Principle: Nitric oxide is unstable, but it quickly oxidizes to stable nitrite (NO₂⁻) and nitrate (NO₃⁻) products in culture medium. The Griess assay is a colorimetric method that quantifies nitrite concentration.[12] It involves a two-step diazotization reaction where sulfanilamide reacts with nitrite in an acidic medium to form a diazonium salt. This salt then couples with N-(1-naphthyl)ethylenediamine (NED) to produce a stable, purple-colored azo compound, whose absorbance is proportional to the nitrite concentration.[13][14]
Materials:
-
LPS (from E. coli)
-
Griess Reagent: A 1:1 mixture of Reagent A (1% sulfanilamide in 2.5% phosphoric acid) and Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).[12]
-
Sodium Nitrite (NaNO₂) standard solution
-
96-well plates
Procedure:
-
Cell Seeding and Treatment: Seed RAW 264.7 cells as described in the MTT protocol. Pre-treat the cells with various non-toxic concentrations of benzoxazinone analogs for 2 hours.
-
Inflammation Induction: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Sample Collection: After incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.[15]
-
Standard Curve Preparation: Prepare a serial dilution of the NaNO₂ standard solution (e.g., from 100 µM to 1.56 µM) in fresh culture medium.
-
Griess Reaction: Add 50 µL of the freshly mixed Griess Reagent to each well containing the supernatant and the standards.[15]
-
Incubation and Measurement: Incubate the plate at room temperature for 10-15 minutes, protected from light. Measure the absorbance at 540 nm.[13]
-
Calculation: Determine the nitrite concentration in the samples by interpolating from the NaNO₂ standard curve. Calculate the percentage of NO inhibition for each compound concentration.
Protocol 3: Pro-inflammatory Cytokine Quantification using ELISA
Principle: The enzyme-linked immunosorbent assay (ELISA) is a highly sensitive technique used to quantify the concentration of specific proteins, such as cytokines (e.g., TNF-α, IL-6).[16] In a sandwich ELISA, a capture antibody specific to the target cytokine is coated onto a 96-well plate. The sample containing the cytokine is added, followed by a biotin-conjugated detection antibody that also binds to the cytokine. Finally, an enzyme-linked streptavidin is added, which binds to the biotin. A substrate is then added, which is converted by the enzyme into a colored product. The intensity of the color is proportional to the amount of cytokine present.[16][17]
Materials:
-
ELISA kits for mouse TNF-α, IL-6, etc. (containing capture antibody, detection antibody, recombinant standard, and streptavidin-HRP)
-
Cell culture supernatants (collected from the same experiment as the Griess assay)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Substrate solution (e.g., TMB)
-
Stop Solution (e.g., 2N H₂SO₄)
-
96-well ELISA plates
Procedure: Follow the manufacturer's protocol provided with the specific ELISA kit. A general outline is provided below.
-
Plate Coating: Coat a 96-well plate with the capture antibody overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer for 1-2 hours at room temperature.
-
Sample and Standard Incubation: Wash the plate. Add 100 µL of cell culture supernatants and the serially diluted cytokine standards to the appropriate wells. Incubate for 2 hours at room temperature.[18]
-
Detection Antibody Incubation: Wash the plate. Add the biotin-conjugated detection antibody and incubate for 1-2 hours at room temperature.
-
Streptavidin-HRP Incubation: Wash the plate. Add Streptavidin-HRP conjugate and incubate for 30-60 minutes at room temperature.
-
Substrate Development: Wash the plate. Add the TMB substrate solution and incubate in the dark for 15-30 minutes. A blue color will develop.
-
Stop Reaction: Add the Stop Solution to each well. The color will change from blue to yellow.
-
Absorbance Measurement: Measure the optical density at 450 nm within 30 minutes of adding the stop solution.[18]
-
Calculation: Generate a standard curve by plotting the OD values against the concentrations of the recombinant standards. Calculate the cytokine concentrations in the samples from this curve.
Protocol 4: Protein Expression Analysis by Western Blotting
Principle: Western blotting is used to detect specific proteins in a sample.[19] Proteins from cell lysates are first separated by size via SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis). The separated proteins are then transferred to a membrane (e.g., PVDF or nitrocellulose). The membrane is incubated with a primary antibody specific to the target protein (e.g., iNOS, COX-2, or phosphorylated p65), followed by a secondary antibody conjugated to an enzyme (like HRP). A chemiluminescent substrate is added, which reacts with the enzyme to produce light that can be detected on film or with a digital imager.[20]
Materials:
-
Cell lysates prepared from cells treated with benzoxazinone analogs and/or LPS
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels, running buffer, and electrophoresis apparatus
-
Transfer buffer, PVDF membrane, and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-iNOS, anti-COX-2, anti-p-p65, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Sample Preparation: Lyse the treated cells in RIPA buffer with protease and phosphatase inhibitors. Determine the protein concentration of each lysate using a BCA assay.
-
Gel Electrophoresis: Denature equal amounts of protein (e.g., 20-40 µg) from each sample by boiling in Laemmli sample buffer. Load the samples onto an SDS-PAGE gel and run the electrophoresis until the dye front reaches the bottom.[19]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.[20]
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle agitation.[21]
-
Secondary Antibody Incubation: Wash the membrane three times with TBST for 5-10 minutes each. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[21]
-
Detection: Wash the membrane again three times with TBST. Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities using software like ImageJ. Normalize the expression of target proteins to a loading control like β-actin or GAPDH to compare protein levels across different samples.[20]
References
- 1. jddtonline.info [jddtonline.info]
- 2. Synthesis, Antimicrobial and Anti-inflammatory Activity of Some New Benzoxazinone and Quinazolinone Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs | Mongolian Journal of Chemistry [mongoliajol.info]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MTT assay - Wikipedia [en.wikipedia.org]
- 8. broadpharm.com [broadpharm.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. MTT assay overview | Abcam [abcam.com]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Griess Reagent System [promega.kr]
- 15. 2.2. Griess Assay to Measure Nitric Oxide Production by HD11 Cells [bio-protocol.org]
- 16. bdbiosciences.com [bdbiosciences.com]
- 17. h-h-c.com [h-h-c.com]
- 18. Enzyme-linked immunosorbent assay (ELISA) of proinflammatory cytokines [bio-protocol.org]
- 19. Western Blot Protocol | Leinco Technologies [leinco.com]
- 20. pubcompare.ai [pubcompare.ai]
- 21. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for Antibacterial and Antifungal Screening of Benzoxazinones
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the antibacterial and antifungal screening of benzoxazinone derivatives, a class of heterocyclic compounds with a wide range of biological activities. The following sections offer step-by-step methodologies for common screening assays, present quantitative data for selected benzoxazinone compounds, and illustrate key experimental workflows and mechanisms of action.
Introduction to Benzoxazinones
Benzoxazinones are a versatile class of compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological properties, including antibacterial and antifungal activities.[1][2] Their unique structural scaffold allows for a variety of substitutions, enabling the development of derivatives with enhanced potency and selectivity against microbial pathogens.[3] This document outlines standardized protocols to evaluate the antimicrobial efficacy of novel benzoxazinone analogs.
Data Presentation: Antimicrobial Activity of Benzoxazinone Derivatives
The following tables summarize the in vitro antibacterial and antifungal activities of various benzoxazinone derivatives as reported in the literature. These values, primarily Minimum Inhibitory Concentrations (MIC) and 50% Effective Concentrations (EC50), serve as a benchmark for comparative analysis of newly synthesized compounds.
Table 1: Antibacterial Activity of Benzoxazinone Derivatives (MIC in µg/mL)
| Compound/Derivative | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference |
| 2-(3-nitrophenyl)-4H-3,1-benzoxazin-4-one | - | Significant Activity | - | - | [1] |
| 2-(4-bromophenyl)-4H-3,1-benzoxazin-one | Weak Activity | - | - | - | [1] |
| 2-(2-methylphenyl)-4H-3,1-benzoxazin-4-one | - | - | Significant Activity | Significant Activity | [1] |
| Benzoxazolin-2-one derivatives | 128 - 512 | - | 128 - 512 | 128 - 512 | [1] |
| Amide & 5-chlorobenzimidazole derivatives | MIC: 1.95-62.5 | MIC: 0.98-31.25 | MIC: 0.98-31.25 | - | [4] |
Table 2: Antifungal Activity of Benzoxazinone Derivatives (MIC and EC50 in µg/mL)
| Compound/Derivative | Candida albicans | Aspergillus fumigatus | Gibberella zeae | Pellicularia sasakii | Phytophthora infestans | Reference |
| Benzoxazolin-2-one derivatives | MIC: 128 | - | - | - | - | [1] |
| Acylhydrazone derivative 5l | - | - | EC50: 20.06 | - | - | [5] |
| Acylhydrazone derivative 5o | - | - | EC50: 23.17 | - | - | [5] |
| Acylhydrazone derivative 5q | - | - | - | EC50: 26.66 | - | [5] |
| Acylhydrazone derivative 5r | - | - | - | - | EC50: 15.37 | [5] |
| Compound B2 | MIC: 0.49 | MIC: 0.98 | - | - | - | [5] |
Experimental Protocols
Detailed methodologies for key antimicrobial screening experiments are provided below. These protocols are based on established standards and can be adapted for high-throughput screening of benzoxazinone libraries.
Antibacterial Screening: Agar Well Diffusion Method
The agar well diffusion method is a widely used technique for preliminary screening of antimicrobial activity.[6][7] It provides a qualitative or semi-quantitative assessment of the ability of a compound to inhibit bacterial growth.
Materials:
-
Nutrient Agar or Mueller-Hinton Agar plates
-
Sterile cork borer (6-8 mm diameter)
-
Bacterial cultures (e.g., Staphylococcus aureus, Escherichia coli) standardized to 0.5 McFarland turbidity
-
Benzoxazinone derivatives dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (e.g., Ciprofloxacin)
-
Negative control (solvent)
-
Sterile micropipette and tips
-
Incubator
Protocol:
-
Inoculation: Aseptically spread 100 µL of the standardized bacterial suspension evenly onto the surface of the agar plate to create a bacterial lawn.[6]
-
Well Creation: Use a sterile cork borer to create uniform wells in the agar.[7]
-
Sample Loading: Carefully pipette a fixed volume (e.g., 50-100 µL) of the benzoxazinone solution, positive control, and negative control into separate wells.[6][8]
-
Pre-diffusion: Allow the plates to stand for 1-2 hours at room temperature to permit diffusion of the compounds into the agar.[6]
-
Incubation: Incubate the plates at 37°C for 18-24 hours.[6]
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of growth inhibition around each well in millimeters (mm). A larger diameter indicates greater antibacterial activity.[8]
Antifungal Screening: Broth Microdilution Method for MIC Determination
The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[9][10] The MIC is the lowest concentration of the compound that inhibits the visible growth of a microorganism.[10] This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[9]
Materials:
-
96-well microtiter plates
-
RPMI-1640 medium buffered with MOPS
-
Fungal cultures (e.g., Candida albicans, Aspergillus fumigatus)
-
Benzoxazinone derivatives dissolved in a suitable solvent
-
Positive control (e.g., Fluconazole)
-
Negative control (solvent)
-
Spectrophotometer or microplate reader
-
Incubator
Protocol:
-
Serial Dilution: Prepare a two-fold serial dilution of the benzoxazinone compounds in the 96-well plate using RPMI-1640 medium. The final volume in each well should be 50 µL.[9]
-
Inoculum Preparation: Prepare a standardized fungal inoculum as per CLSI guidelines. For Candida species, the final concentration should be approximately 0.5-2.5 x 10³ cells/mL.[9]
-
Inoculation: Add 50 µL of the fungal inoculum to each well, bringing the total volume to 100 µL.
-
Controls: Include wells for a positive control (fungal growth without any compound) and a negative control (medium only).
-
Incubation: Incubate the plates at 35°C for 24-48 hours.[10]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth. This can be assessed visually or by using a microplate reader to measure absorbance.[10]
Visualizations: Workflows and Mechanisms
The following diagrams, created using the DOT language, illustrate the experimental workflow for antimicrobial screening and the proposed mechanism of antifungal action for benzoxazinones.
Caption: General workflow for the screening and development of benzoxazinone-based antimicrobial agents.
Caption: Proposed antifungal mechanism of action for benzoxazinones targeting the CYP51 enzyme in the ergosterol biosynthesis pathway.[11][12][13]
Mechanism of Action
Antifungal Activity: A primary mechanism of antifungal action for many azole-containing compounds, including potentially some benzoxazinone derivatives, is the inhibition of cytochrome P450-dependent lanosterol 14α-demethylase (CYP51).[11][12][13] This enzyme is crucial in the fungal ergosterol biosynthesis pathway.[13] Inhibition of CYP51 leads to the depletion of ergosterol, an essential component of the fungal cell membrane, and the accumulation of toxic sterol intermediates.[12] This disrupts membrane integrity and function, ultimately leading to the inhibition of fungal growth.[12]
Antibacterial Activity: The precise mechanism of antibacterial action for benzoxazinones is less well-defined and may vary between different derivatives. Some studies suggest that these compounds may act by inhibiting bacterial DNA gyrase, an enzyme essential for DNA replication.[14] Further research is needed to fully elucidate the antibacterial mechanisms of this compound class.
Conclusion
The protocols and data presented in these application notes provide a framework for the systematic evaluation of benzoxazinone derivatives as potential antibacterial and antifungal agents. The versatility of the benzoxazinone scaffold offers a promising avenue for the discovery of new antimicrobial drugs to combat the growing challenge of microbial resistance.
References
- 1. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 2. researchgate.net [researchgate.net]
- 3. Sustainable synthesis of antibacterial 3-aryl-2H-benzo[b,1,4]oxazin-2-ones via SNAr Csp2–Csp2 coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. botanyjournals.com [botanyjournals.com]
- 7. m.youtube.com [m.youtube.com]
- 8. webcentral.uc.edu [webcentral.uc.edu]
- 9. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CYP51 as drug targets for fungi and protozoan parasites: past, present and future - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Resistance to antifungals that target CYP51 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijpsjournal.com [ijpsjournal.com]
use of 2-(2-aminophenyl)-4H-3,1-benzoxazin-4-one in preparing photosensitizing agents
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(2-aminophenyl)-4H-3,1-benzoxazin-4-one is a heterocyclic compound belonging to the benzoxazinone class, which has garnered interest in medicinal chemistry for its diverse biological activities. While derivatives of the broader 2-aryl-4H-3,1-benzoxazin-4-one scaffold have been investigated for various therapeutic applications, a comprehensive review of the scientific literature reveals no established use of this compound in the preparation of photosensitizing agents for photodynamic therapy (PDT). This document provides a detailed overview of the synthesis of this compound, summarizes its known biological activities based on available research, and offers a perspective on the potential evaluation of this compound class for photosensitizing properties.
Introduction to Photodynamic Therapy (PDT)
Photodynamic therapy is a clinically approved, minimally invasive therapeutic modality that utilizes a photosensitizing agent, a specific wavelength of light, and molecular oxygen to elicit a cytotoxic effect. Upon activation by light, the photosensitizer transitions to an excited triplet state and transfers its energy to surrounding oxygen molecules, generating highly reactive oxygen species (ROS), such as singlet oxygen. These ROS can induce apoptosis and necrosis in target cells, such as cancer cells or pathogenic microbes. The efficacy of PDT is reliant on the preferential accumulation of the photosensitizer in the target tissue and the precise delivery of light.
Synthesis of 2-(Aryl)-4H-3,1-benzoxazin-4-one Derivatives
The synthesis of the 2-aryl-4H-3,1-benzoxazin-4-one core is well-documented and typically proceeds through the acylation of anthranilic acid. Several methods have been reported, with the most common involving the reaction of anthranilic acid with an appropriate acid chloride in the presence of a base.
General Synthetic Protocol
A widely employed method for the synthesis of 2-aryl-4H-3,1-benzoxazin-4-ones involves the reaction of anthranilic acid with an aroyl chloride in a suitable solvent like pyridine. The pyridine acts as both a solvent and a catalyst. The reaction generally proceeds in two steps: N-acylation of the anthranilic acid followed by intramolecular cyclization to form the benzoxazinone ring.[1]
Experimental Protocol: Synthesis of 2-phenyl-4H-3,1-benzoxazin-4-one
This protocol is a representative example for the synthesis of the core scaffold. The synthesis of the specific title compound, this compound, would require the use of 2-aminobenzoyl chloride or a protected version thereof, followed by deprotection.
| Step | Procedure |
| 1 | Dissolve anthranilic acid (1 equivalent) in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon). |
| 2 | Cool the solution in an ice bath to 0-5 °C. |
| 3 | Add benzoyl chloride (1.1 equivalents) dropwise to the cooled solution while stirring. |
| 4 | After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for several hours (typically 2-4 hours). |
| 5 | Monitor the reaction progress using thin-layer chromatography (TLC). |
| 6 | Upon completion, pour the reaction mixture into a beaker of ice-cold water to precipitate the product. |
| 7 | Filter the solid precipitate, wash thoroughly with cold water, and then with a small amount of cold ethanol. |
| 8 | Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 2-phenyl-4H-3,1-benzoxazin-4-one. |
Synthesis Workflow
Figure 1. General workflow for the synthesis of 2-phenyl-4H-3,1-benzoxazin-4-one.
Known Biological Activities of 2-(Aryl)-4H-3,1-benzoxazin-4-one Derivatives
While there is no specific data on the use of this compound as a photosensitizer, the broader class of 2-aryl-4H-3,1-benzoxazin-4-ones has been investigated for other biological activities.
| Biological Activity | Description | Key Findings |
| Anticancer | Derivatives have been shown to exhibit cytotoxicity against various cancer cell lines. | Unsubstituted 2-phenyl-4H-3,1-benzoxazin-4-one displayed activity against A549 lung cancer cells.[2] Other derivatives have shown activity against MCF-7 breast cancer cells.[2] |
| Antimicrobial | Some benzoxazinone derivatives have been synthesized and tested for their antibacterial and antifungal properties. | Studies have reported moderate to good activity against various bacterial and fungal strains. |
| Enzyme Inhibition | Certain derivatives have been evaluated as inhibitors of various enzymes. | For example, some have been investigated as inhibitors of human leukocyte elastase. |
It is important to note that these reported anticancer activities are not based on a photodynamic mechanism.
Perspective on Photosensitizing Applications
For a compound to be an effective photosensitizer for PDT, it must possess specific photophysical and chemical properties. These include:
-
Strong absorption in the therapeutic window: The compound should absorb light in the red or near-infrared region (600-900 nm) where light penetration into tissue is maximal.
-
High triplet state quantum yield: Upon light absorption, the molecule should efficiently form a long-lived triplet state.
-
Efficient generation of reactive oxygen species: The triplet state should effectively transfer its energy to molecular oxygen to produce singlet oxygen or other ROS.
-
Preferential accumulation in target tissue: The molecule should selectively accumulate in the desired tissue to minimize damage to healthy surrounding tissues.
-
Low dark toxicity: The compound should be non-toxic in the absence of light.
Currently, there is no published data on the photophysical properties of this compound that would support its use as a photosensitizer. Future research could involve:
-
Photophysical Characterization: Measuring the absorption and emission spectra, fluorescence quantum yield, triplet state lifetime, and singlet oxygen quantum yield of the compound.
-
In Vitro Phototoxicity Studies: Evaluating the light-induced cytotoxicity of the compound in relevant cancer cell lines.
-
Structural Modifications: Synthesizing derivatives of the core structure to enhance photosensitizing properties, for example, by introducing heavy atoms to promote intersystem crossing or by adding functional groups to improve water solubility and tumor targeting.
General Mechanism of Photodynamic Therapy
References
Application Notes and Protocols for the Synthesis of Novel Heterocycles from 2-(2-aminophenyl)-4H-3,1-benzoxazin-4-one
Introduction
2-(2-aminophenyl)-4H-3,1-benzoxazin-4-one is a highly versatile scaffold for the synthesis of a diverse range of novel heterocyclic compounds. Its structure contains multiple reactive sites, primarily the electrophilic C2 and C4 carbons of the benzoxazinone ring and the nucleophilic amino group on the phenyl substituent. This unique combination allows for a variety of chemical transformations, making it an attractive starting material for drug discovery and development. The resulting heterocyclic cores, such as quinazolinones, benzimidazoles, and triazoles, are prevalent in many biologically active molecules, exhibiting a broad spectrum of pharmacological activities including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1][2][3][4]
This document provides detailed protocols for the synthesis of several key heterocyclic systems from this compound, targeting researchers in medicinal chemistry and drug development.
References
- 1. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uomosul.edu.iq [uomosul.edu.iq]
- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 4. Heterocyclic Compounds: A Study of its Biological Activity | Al-Nahrain Journal of Science [anjs.edu.iq]
Troubleshooting & Optimization
optimizing reaction conditions for 2-(2-aminophenyl)-4H-3,1-benzoxazin-4-one synthesis
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-(2-aminophenyl)-4H-3,1-benzoxazin-4-one.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
The most common synthetic route involves a two-step process starting from readily available precursors. The initial step is the formation of the intermediate N-(2-aminobenzoyl)anthranilamide, which is then cyclized to the final product. The two primary pathways to the intermediate are:
-
Route A: Reaction of isatoic anhydride with 2-aminobenzamide.
-
Route B: Acylation of anthranilamide (2-aminobenzamide) with 2-aminobenzoyl chloride.
Q2: What is the key intermediate in this synthesis?
The key intermediate is N-(2-aminobenzoyl)anthranilamide, also known as 2-amino-N-(2-carbamoylphenyl)benzamide.
Q3: What are the common reagents used for the cyclization of the intermediate?
Commonly used cyclizing agents for the dehydration of N-acyl anthranilic acid derivatives to form the benzoxazinone ring include acetic anhydride and thionyl chloride.[1][2]
Q4: What are the typical yields for this synthesis?
The yield for the formation of the intermediate N-(2-aminobenzoyl)anthranilamide from isatoic anhydride and 2-aminobenzamide has been reported to be in the range of 60-64%.[3] The subsequent cyclization yield can vary depending on the chosen reagent and reaction conditions.
Q5: What are the potential side products in this synthesis?
Potential side products can arise in both steps of the synthesis. During the formation of the intermediate, incomplete reaction can leave unreacted starting materials. In the cyclization step, improper conditions can lead to degradation of the starting material or the formation of other heterocyclic structures.
Troubleshooting Guides
Problem 1: Low yield of the intermediate, N-(2-aminobenzoyl)anthranilamide.
| Potential Cause | Suggested Solution |
| Incomplete reaction of isatoic anhydride with 2-aminobenzamide. | - Optimize Reaction Time and Temperature: The reaction is typically refluxed for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Increasing the temperature might improve the reaction rate, but be cautious of potential side reactions.[3] - Solvent Choice: Dimethylformamide (DMF) is a commonly used solvent for this reaction.[3] Ensure the solvent is anhydrous, as water can react with isatoic anhydride. - Molar Ratio of Reactants: Use a slight excess of 2-aminobenzamide to ensure the complete consumption of isatoic anhydride. |
| Side reactions of isatoic anhydride. | - Control of Reaction Conditions: Isatoic anhydride can react with itself or other nucleophiles present. Adding the 2-aminobenzamide solution portion-wise to the isatoic anhydride solution might help to control the reaction and minimize side products. |
| Difficult purification of the product. | - Recrystallization: The product is typically a solid that precipitates upon cooling. Recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, can be used to purify the product.[3] |
Problem 2: Low yield or failure of the cyclization to this compound.
| Potential Cause | Suggested Solution |
| Inefficient dehydration of the intermediate. | - Choice of Cyclizing Agent: Acetic anhydride is a common and effective reagent for this type of cyclization.[1][2] Thionyl chloride can also be used, but may require more stringent control of reaction conditions to avoid charring.[4] - Reaction Temperature: The cyclization with acetic anhydride often requires heating. Optimize the temperature to ensure complete reaction without causing degradation. |
| Degradation of the starting material or product. | - Anhydrous Conditions: Ensure all reagents and solvents are anhydrous, as water can hydrolyze the benzoxazinone ring. - Temperature Control: Avoid excessive heating, which can lead to decomposition. Monitor the reaction by TLC. |
| Formation of alternative products. | - Reaction Conditions: The reaction conditions should favor the intramolecular cyclization to form the six-membered benzoxazinone ring. The use of a non-nucleophilic solvent is recommended. |
Data Presentation
Table 1: Reaction Parameters for the Synthesis of N-(2-aminobenzoyl)anthranilamide from Isatoic Anhydride and 2-Aminobenzamide.
| Parameter | Value/Condition | Reference |
| Starting Materials | Isatoic anhydride, 2-aminobenzamide | [3] |
| Solvent | Dimethylformamide (DMF) | [3] |
| Temperature | Reflux | [3] |
| Reaction Time | ~6 hours (monitor by TLC) | [3] |
| Reported Yield | 60-64% | [3] |
Table 2: General Conditions for Cyclization of N-Acyl Anthranilic Acids.
| Parameter | Condition (Acetic Anhydride) | Condition (Thionyl Chloride) | Reference |
| Cyclizing Agent | Acetic Anhydride | Thionyl Chloride | [1][2][4] |
| Solvent | Can be used as both reagent and solvent | An inert solvent like toluene or dichloromethane | [1][2] |
| Temperature | Reflux | Room temperature to reflux | [4] |
| Work-up | Removal of excess acetic anhydride and acetic acid | Quenching with a base (e.g., sodium bicarbonate solution) |
Experimental Protocols
Protocol 1: Synthesis of N-(2-aminobenzoyl)anthranilamide [3]
-
To a solution of isatoic anhydride (1 equivalent) in dimethylformamide (DMF), add a solution of 2-aminobenzamide (1 equivalent) in DMF.
-
Heat the reaction mixture to reflux for approximately 6 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated solid product is filtered, washed with a cold solvent (e.g., ethanol), and dried.
-
The crude product can be further purified by recrystallization.
Protocol 2: General Procedure for Cyclization using Acetic Anhydride [1][2]
-
Suspend or dissolve N-(2-aminobenzoyl)anthranilamide in an excess of acetic anhydride.
-
Heat the mixture to reflux for a period determined by TLC monitoring (typically 1-4 hours).
-
After the reaction is complete, cool the mixture to room temperature.
-
The excess acetic anhydride can be removed under reduced pressure.
-
The residue is then triturated with a non-polar solvent (e.g., hexane) or recrystallized from a suitable solvent to yield the pure product.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. uomosul.edu.iq [uomosul.edu.iq]
- 2. Bot Verification [chiet.edu.eg]
- 3. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chlorination/Cyclodehydration of Amino Alcohols with SOCl2: An Old Reaction Revisited [organic-chemistry.org]
Technical Support Center: Stability Analysis of the 4H-3,1-Benzoxazin-4-one Ring System
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of the 4H-3,1-benzoxazin-4-one ring system.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis, handling, and analysis of 4H-3,1-benzoxazin-4-one derivatives.
Q1: My synthesis of a 2-substituted-4H-3,1-benzoxazin-4-one resulted in a mixture of the desired product and a dihydro-derivative that is difficult to separate. How can I avoid this?
A1: The formation of (±)-2-alkyl/aryl-2-alkoxy-1,2-dihydro-4H-benzo[d][1][2]oxazin-4-ones is a common issue, particularly when using orthoesters in the synthesis. The final elimination step to form the benzoxazinone can be sluggish.
-
Troubleshooting Steps:
-
Reaction Time and Temperature: Prolonging the reaction time or increasing the temperature can often drive the elimination to completion. For example, some reactions may require up to 48 hours at reflux.
-
Catalyst: Ensure an adequate amount of acid catalyst (e.g., acetic acid) is present to facilitate the dehydration.
-
Substituent Effects: Be aware that electron-withdrawing groups on the anthranilic acid ring can favor the formation of the more stable dihydro intermediate. Conversely, electron-donating groups tend to promote the formation of the final benzoxazinone.
-
Purification: If a mixture is obtained, careful column chromatography with a methodical solvent gradient elution may be necessary. In some cases, the dihydro intermediate can be isolated and subjected to elimination conditions separately.
-
Q2: I am observing significant degradation of my 4H-3,1-benzoxazin-4-one compound in solution during storage. What are the likely causes and how can I mitigate this?
A2: The 4H-3,1-benzoxazin-4-one ring system is susceptible to hydrolysis, especially in aqueous or protic solvents. The stability is highly dependent on the pH of the solution.
-
Troubleshooting Steps:
-
Solvent Choice: For storage, use aprotic, anhydrous solvents such as dichloromethane, chloroform, or acetonitrile. Avoid alcohols and water.
-
pH Control: If an aqueous environment is necessary for your experiment, use a buffered solution. The ring is generally more stable under acidic to neutral conditions compared to basic conditions. Alkaline hydrolysis is a known degradation pathway.
-
Temperature: Store solutions at low temperatures (e.g., 4°C or -20°C) to slow down the rate of degradation.
-
Light Exposure: Protect solutions from light, as some derivatives may be photolabile. Store in amber vials or wrap containers in aluminum foil.
-
Q3: My NMR spectrum of a newly synthesized 4H-3,1-benzoxazin-4-one shows broad peaks or unexpected signals. What could be the issue?
A3: This could be due to several factors related to the compound's stability and the sample preparation.
-
Troubleshooting Steps:
-
Purity: Ensure the sample is pure. Impurities from the synthesis, such as the starting anthranilic acid or the dihydro intermediate, will complicate the spectrum.
-
Solvent: Use a dry, deuterated aprotic solvent like CDCl₃ or DMSO-d₆. Traces of water can initiate hydrolysis, leading to the appearance of degradation products in the spectrum.
-
Degradation in Solution: If the sample has been in solution for an extended period, it may have started to degrade. Prepare fresh solutions for NMR analysis whenever possible.
-
Dynamic Exchange: In some cases, broad peaks can indicate a dynamic equilibrium between different conformations or tautomers. Temperature-dependent NMR studies can help to clarify this.
-
Q4: I am trying to develop a stability-indicating HPLC method for my benzoxazinone derivative, but I am not seeing any degradation peaks after stressing the sample. What should I do?
A4: It's possible the stress conditions are not harsh enough to induce degradation, or your analytical method is not capable of resolving the degradation products from the parent compound.
-
Troubleshooting Steps:
-
Increase Stress Severity: Gradually increase the severity of your stress conditions. For example, use a higher concentration of acid or base, increase the temperature, or extend the exposure time. A target of 5-20% degradation is generally recommended for method development.
-
Method Optimization: Adjust your HPLC method. Try a different column chemistry (e.g., C18, phenyl-hexyl), modify the mobile phase composition (acetonitrile, methanol, water ratios), or change the pH of the aqueous component. A gradient elution is often necessary to separate compounds with different polarities.
-
Detection Wavelength: Use a photodiode array (PDA) detector to monitor the elution at multiple wavelengths. Degradation products may have different UV maxima than the parent compound.
-
Mass Spectrometry: Couple your HPLC to a mass spectrometer (LC-MS) to help identify any co-eluting degradation products.
-
Quantitative Stability Data
The stability of the 4H-3,1-benzoxazin-4-one ring system is significantly influenced by pH. The primary degradation pathway in aqueous solution is hydrolysis.
| Compound | Condition | Rate Law/Parameter | Value | Reference |
| 2-methyl-4H-3,1-benzoxazin-4-one | 25°C, 0.1M ionic strength, dilute buffers | Hydrolysis rate law: k = kH+aH+ + kOH-[OH⁻] | kH+ = 31.6 ± 0.5 M⁻¹s⁻¹ kOH- = 56.2 ± 0.9 M⁻¹s⁻¹ | [1] |
| Substituted 2-phenyl-4H-3,1-benzoxazin-4-ones | Acidic Hydrolysis | Hammett ρ value | -0.38 | [1] |
| Substituted 2-phenyl-4H-3,1-benzoxazin-4-ones | Basic Hydrolysis | Hammett ρ value | +0.71 | [1] |
Degradation Pathways
The 4H-3,1-benzoxazin-4-one ring system can undergo degradation through several pathways, primarily hydrolysis. The point of nucleophilic attack depends on the pH of the solution.
Experimental Protocols
Forced Degradation Study Protocol
Forced degradation studies are essential to understand the intrinsic stability of the molecule and to develop stability-indicating analytical methods.[3][4]
1. Sample Preparation:
-
Prepare a stock solution of the 4H-3,1-benzoxazin-4-one derivative in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1 M HCl. Incubate at room temperature or elevated temperatures (e.g., 60°C) for a defined period (e.g., 2 to 24 hours).
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1 M NaOH. Incubate at room temperature for a defined period. Basic hydrolysis is often rapid, so shorter time points may be necessary.
-
Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3-30%). Keep the mixture at room temperature for a defined period.
-
Thermal Degradation: Store the solid compound in an oven at an elevated temperature (e.g., 80°C) for a set time. Also, heat a solution of the compound.
-
Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.
3. Sample Analysis:
-
At appropriate time points, withdraw samples. For acid and base hydrolysis, neutralize the samples before analysis.
-
Analyze all stressed samples, along with a non-stressed control, using a stability-indicating HPLC method.
Stability-Indicating HPLC Method
A reverse-phase HPLC method with UV detection is commonly used.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 20 mM potassium phosphate, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a suitable wavelength (e.g., 254 nm or the λmax of the compound). A PDA detector is recommended to assess peak purity.
-
Mass Spectrometry (LC-MS): Coupling the HPLC to a mass spectrometer is highly recommended for the identification and structural elucidation of degradation products.
NMR Spectroscopy for Degradation Monitoring
NMR spectroscopy can be used to monitor the degradation process in real-time or at specific time points.
-
Sample Preparation: Prepare the sample in a deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube. To initiate the degradation, a small amount of D₂O (for hydrolysis) or a deuterated acid/base can be added.
-
Acquisition: Acquire a ¹H NMR spectrum at time zero. Then, monitor the reaction by acquiring spectra at regular intervals.
-
Analysis: The disappearance of signals corresponding to the parent compound and the appearance of new signals from the degradation products can be integrated to determine the kinetics of the degradation. 2D NMR techniques (e.g., COSY, HSQC, HMBC) can be used to aid in the structural elucidation of the degradation products.
References
- 1. Studies on the hydrolysis of 3,1-benzoxazin-4-ones - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 2. Thermal Degradation Behavior and Kinetics of Polybenzoxazine Based on Bisphenol-S and Allylamine | Semantic Scholar [semanticscholar.org]
- 3. lubrizolcdmo.com [lubrizolcdmo.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cyclodehydration of N-Substituted Anthranilic Acids
Welcome to the technical support center for the cyclodehydration of N-substituted anthranilic acids. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during this critical reaction step in the synthesis of acridones and related heterocyclic compounds.
Frequently Asked Questions (FAQs)
Q1: My cyclodehydration reaction is resulting in a very low yield or no product at all. What are the common causes and how can I troubleshoot this?
A1: Low to no yield in a cyclodehydration reaction can stem from several factors. Here's a systematic approach to troubleshooting this issue:
-
Inadequate Dehydrating Agent: The choice and amount of dehydrating agent are critical. Strong protic acids like concentrated sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA) are commonly used. Ensure the reagent is fresh and used in sufficient excess. For substrates sensitive to strong acids, consider alternative reagents.
-
Insufficient Reaction Temperature or Time: Cyclodehydration often requires elevated temperatures to overcome the activation energy barrier. Ensure your reaction is heated to the appropriate temperature for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[1][2]
-
Starting Material Quality: Impurities in the N-substituted anthranilic acid can interfere with the reaction. Ensure your starting material is pure and dry. Water is a byproduct of the reaction, so starting with wet materials can inhibit the reaction.[1]
-
Substituent Effects: The electronic nature of the substituents on both the anthranilic acid and the N-aryl ring can significantly impact the ease of cyclization. Electron-donating groups on the N-aryl ring generally facilitate the electrophilic aromatic substitution, while electron-withdrawing groups can hinder it, requiring more forcing conditions.
Q2: I am observing the formation of significant side products in my reaction. What are these impurities and how can I minimize them?
A2: Side product formation is a common challenge. The nature of the side products depends on the reaction conditions and the substrate.
-
Intermolecular Condensation: At high concentrations and temperatures, intermolecular reactions can compete with the desired intramolecular cyclization, leading to polymeric materials. Running the reaction at a lower concentration might be beneficial.
-
Sulfonation: When using concentrated sulfuric acid as the dehydrating agent, sulfonation of the aromatic rings can occur as a side reaction, especially at high temperatures. If you suspect sulfonation, consider using an alternative dehydrating agent like PPA or POCl₃.
-
Decarboxylation: Premature decarboxylation of the anthranilic acid starting material can occur under harsh acidic conditions and high temperatures.
-
Incomplete Cyclization: The presence of unreacted starting material is also a common "impurity." This indicates that the reaction has not gone to completion and may require longer reaction times, higher temperatures, or a more potent dehydrating agent.
To minimize side products, careful optimization of reaction conditions (temperature, time, and concentration) is crucial.
Q3: How do I effectively purify the acridone product from the reaction mixture?
A3: Purification of the crude acridone product is essential to remove the dehydrating agent, unreacted starting materials, and any side products.
-
Quenching: The reaction mixture is typically quenched by carefully pouring it onto ice or into cold water. This precipitates the crude product and helps to dilute the strong acid.[1]
-
Neutralization: The acidic solution is then neutralized with a base, such as sodium carbonate or sodium hydroxide solution, until the pH is neutral or slightly basic.[3] This will precipitate the acridone product if it is soluble in acid.
-
Filtration and Washing: The precipitated solid is collected by filtration and washed thoroughly with water to remove any remaining salts and water-soluble impurities.
-
Recrystallization: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, acetic acid, or a mixture of solvents.[4]
-
Column Chromatography: For difficult separations or to obtain highly pure material, column chromatography on silica gel is a powerful technique.[3] A suitable eluent system can be determined by TLC analysis.
Q4: How can I confirm the identity and purity of my final acridone product?
A4: A combination of spectroscopic techniques is essential for structural confirmation and purity assessment:
-
NMR Spectroscopy (¹H and ¹³C): Provides detailed information about the chemical structure, including the number and connectivity of protons and carbons. The disappearance of the carboxylic acid proton and the N-H proton of the starting material, along with the appearance of characteristic aromatic signals for the acridone core, are key indicators of a successful reaction.[5]
-
Mass Spectrometry (MS): Determines the molecular weight of the product, confirming the expected molecular formula. Fragmentation patterns can also provide structural information.[6]
-
Infrared (IR) Spectroscopy: Can be used to identify functional groups. The disappearance of the broad O-H stretch of the carboxylic acid and the appearance of a characteristic C=O stretch for the acridone ketone are important diagnostic peaks.
-
Thin Layer Chromatography (TLC): A quick and easy method to assess the purity of the product. A single spot on the TLC plate in an appropriate solvent system suggests a pure compound.[3]
-
Melting Point: A sharp melting point close to the literature value is a good indicator of purity.
Troubleshooting Guides
Guide 1: Low or No Product Formation
Caption: Troubleshooting workflow for low or no product yield.
Guide 2: Side Product Formation
Caption: Troubleshooting workflow for side product formation.
Quantitative Data Summary
Table 1: Comparison of Dehydrating Agents for the Synthesis of Acridone
| Dehydrating Agent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Conc. H₂SO₄ | 100 | 4 | High | [2] |
| Polyphosphoric Acid (PPA) | 110 | 1 | 87.6 | [1] |
| POCl₃ | Reflux | - | Widely used | [7] |
| Cyanuric Chloride | Reflux (Toluene) | - | 83 (for a derivative) | [8] |
| Acetic Anhydride | Reflux | - | Widely used | [7] |
Note: Yields are highly substrate-dependent and the conditions listed are for general guidance.
Experimental Protocols
Protocol 1: General Procedure for Cyclodehydration using Polyphosphoric Acid (PPA)
-
Preparation: Place the N-substituted anthranilic acid (1.0 eq) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Reagent Addition: Carefully add polyphosphoric acid (PPA) (typically 10-20 times the weight of the starting material) to the flask.
-
Heating: Heat the reaction mixture to the desired temperature (e.g., 100-140 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with stirring.
-
Neutralization: Neutralize the acidic solution with a saturated solution of sodium bicarbonate or sodium carbonate until the pH is ~7-8.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Purification: Wash the solid with copious amounts of water and then dry it. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid).
Protocol 2: General Procedure for Cyclodehydration using Concentrated Sulfuric Acid
-
Preparation: In a round-bottom flask, cool concentrated sulfuric acid in an ice bath.
-
Substrate Addition: Slowly and carefully add the N-substituted anthranilic acid (1.0 eq) to the cold sulfuric acid with stirring.
-
Heating: Remove the ice bath and heat the reaction mixture to the desired temperature (e.g., 100 °C) on a steam bath or in an oil bath.
-
Monitoring: Monitor the reaction by TLC.
-
Work-up: Once the reaction is complete, cool the mixture and pour it cautiously onto crushed ice.
-
Isolation: Collect the precipitate by filtration, wash thoroughly with water until the washings are neutral, and dry.
-
Purification: Recrystallize the crude product from an appropriate solvent.
Disclaimer: These protocols are for informational purposes only. Researchers should always consult primary literature and adhere to all laboratory safety guidelines.
References
- 1. cssp.chemspider.com [cssp.chemspider.com]
- 2. ptfarm.pl [ptfarm.pl]
- 3. Studies Directed towards the Synthesis of the Acridone Family of Natural Products: Total Synthesis of Acronycines and Atalaphyllidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Efficient Synthesis of 4H-3,1-Benzoxazin-4-ones
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4H-3,1-benzoxazin-4-ones using alternative catalytic methods.
Frequently Asked Questions (FAQs)
Q1: What are the advantages of using alternative catalysts over traditional methods like heating with acetic anhydride?
A1: Traditional methods for synthesizing 4H-3,1-benzoxazin-4-ones often require harsh reaction conditions, such as high temperatures, and may use corrosive or toxic reagents like acetic anhydride or pyridine in large amounts.[1][2] Alternative catalytic methods, such as those employing copper, palladium, or gold catalysts, offer several advantages including milder reaction conditions, higher yields, better functional group tolerance, and in some cases, the use of more environmentally benign reagents.[3][4][5][6] For instance, some modern methods can be performed at room temperature.[6][7]
Q2: I am looking for a cost-effective and efficient method. Which alternative catalyst system would you recommend?
A2: For a cost-effective and efficient synthesis, copper-catalyzed methods are a good option. Copper catalysts are generally less expensive than palladium or gold catalysts. A facile and efficient copper-catalyzed method has been developed for the synthesis of 4H-3,1-benzoxazin-4-one derivatives based on a tandem intramolecular C-N coupling/rearrangement process.[3][8] Another efficient approach is the use of cyanuric chloride as a cyclizing agent, which is readily available and can lead to high yields under mild conditions.[5][7][9]
Q3: Can these alternative catalytic methods be used for a wide range of substrates?
A3: Many of the developed alternative catalytic methods demonstrate good functional group tolerance. For example, a heterogeneous palladium-catalyzed carbonylative coupling of 2-iodoanilines with aryl iodides shows high functional group tolerance and provides a general tool for constructing various 2-arylbenzoxazinones.[3] Similarly, a one-pot CuCl-catalyzed decarboxylative coupling approach works well with various anthranilic acids and α-keto acids (alkyl, aryl, heteroaryl).[4] However, it is noted that the presence of strong electron-withdrawing groups, such as a nitro group, on the anthranilic acid may result in lower yields in some cases.[4]
Q4: Are there any catalyst-free alternatives for the synthesis of 4H-3,1-benzoxazin-4-ones?
A4: Yes, catalyst-free methods have been developed. One such method involves an iodine-catalyzed condensation/cyclization strategy to prepare 2-arylbenzoxazin-4-ones.[4][10] Another approach utilizes ultrasound conditions with anthranilic acids and aryl aldehydes in the presence of acetic anhydride to afford N-acetyl-2-aryl-1,2-dihydro-4H-1,3-benzoxazin-4-ones in excellent yields under transition-metal-free conditions.[4][10]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no product yield | Inactive catalyst | Ensure the catalyst is fresh and has been stored properly. For palladium catalysts, ensure they have not been exposed to air for extended periods. |
| Poor quality of starting materials | Use freshly purified starting materials. Anthranilic acid can degrade over time. | |
| Inefficient cyclization | In methods using cyanuric chloride, ensure that a suitable base like triethylamine is used in the correct stoichiometric amount to facilitate the cyclization.[9][11] The reaction time may also need to be extended. | |
| Steric hindrance | Highly substituted substrates may react slower or give lower yields. Consider increasing the reaction temperature or catalyst loading. | |
| Formation of side products | Incomplete reaction | Monitor the reaction using Thin Layer Chromatography (TLC). If the starting material is still present, extend the reaction time or slightly increase the temperature. |
| Formation of N-acyl anthranilic acid intermediate | In some methods, the N-acyl anthranilic acid can be the main product if cyclization is not complete.[12][13] Ensure the cyclizing agent (e.g., acetic anhydride or cyanuric chloride) is active and added correctly. | |
| Dimerization or polymerization | This can occur at high concentrations or temperatures. Try running the reaction at a lower concentration. | |
| Difficulty in product isolation/purification | Product is soluble in the work-up solvent | If the product is water-soluble, use a continuous extraction method or saturate the aqueous layer with salt before extraction. |
| Oily product that does not crystallize | Try triturating the oil with a non-polar solvent like hexane or a mixture of ethyl acetate and hexane to induce crystallization. Column chromatography may be necessary. | |
| Reaction does not go to completion | Insufficient catalyst loading | Increase the catalyst loading in small increments (e.g., from 5 mol% to 10 mol%). |
| Deactivation of the catalyst | Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) if the catalyst is sensitive to air or moisture. | |
| Reversible reaction | If the reaction is reversible, consider removing a byproduct to drive the equilibrium towards the product side. |
Data Presentation: Comparison of Alternative Catalytic Systems
| Catalyst/Reagent | Substrates | Reaction Conditions | Yield (%) | Reference |
| Copper(I) chloride | Anthranilic acids, α-keto acids | Mild conditions | Up to 87 | [4] |
| Copper | N-(o-haloaryl)amides | Tandem intramolecular C-N coupling/rearrangement | - | [3][8] |
| Palladium | N-(o-bromoaryl)amides, paraformaldehyde | Carbonylation | Good yields | [3] |
| Heterogeneous Palladium | 2-iodoanilines, aryl iodides | Carbonylative coupling | Good yields | [3] |
| Gold(I) | N-(2-alkynyl)aryl benzamides | DCM, 23-30 °C | Modest to excellent | [6] |
| Cyanuric Chloride/DMF | Anthranilic acids, carboxylic acids | Room temperature | High yields | [5][7] |
| Iodine | Anthranilic acids, aryl aldehydes | Condensation/cyclization | - | [4][10] |
| Ultrasound (catalyst-free) | Anthranilic acids, aryl aldehydes, acetic anhydride | Sonochemistry | Excellent yields | [4][10] |
Experimental Protocols
Protocol 1: Synthesis of 2-Phenyl-4H-3,1-benzoxazin-4-one using Cyanuric Chloride
This protocol is based on the method described by Shariat M. et al.[14][15]
Step 1: Synthesis of N-Benzoylanthranilic Acid
-
Dissolve anthranilic acid (4.11 g) in chloroform (40 mL) in a round-bottom flask.
-
Add anhydrous triethylamine (4.15 mL) to the mixture.
-
Slowly add a solution of benzoyl chloride (3.48 mL) in chloroform (10 mL) to the flask.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude N-benzoylanthranilic acid.
Step 2: Cyclization to 2-Phenyl-4H-3,1-benzoxazin-4-one
-
In a separate round-bottom flask, dissolve the crude N-benzoylanthranilic acid (2.41 g) in anhydrous toluene (100 mL).
-
Add triethylamine (1.52 mL) to the solution.
-
Add cyanuric chloride (1.84 g) portion-wise over 10 minutes.
-
Reflux the reaction mixture for one week.[16]
-
After cooling to room temperature, wash the reaction mixture with sodium bicarbonate solution (50 mL) and then with distilled water (50 mL).[16]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under vacuum.[16]
-
Recrystallize the crude product from a 30% ether-chloroform solution to obtain pure 2-phenyl-4H-3,1-benzoxazin-4-one. The overall yield is reported to be around 63-67.8%.[15]
Protocol 2: Gold(I)-Catalyzed Synthesis of 4-Benzyliden-2-aryl-4H-benzo[d][3][8]oxazines
This protocol is a general representation based on the work of Toste F. D. et al.[6]
-
To a vial, add the N-(2-alkynyl)aryl benzamide substrate (0.1 mmol).
-
Add dichloromethane (DCM, 1.0 mL) to dissolve the substrate.
-
Add the Gold(I) catalyst (e.g., [Au(IPr)Cl]/AgSbF6, 5 mol%) to the reaction mixture.
-
Stir the reaction at the specified temperature (e.g., 30 °C) and monitor by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired product.
Visualizations
Caption: General experimental workflow for the synthesis of 4H-3,1-benzoxazin-4-ones.
Caption: Simplified proposed mechanism for copper-catalyzed synthesis.
References
- 1. uomosul.edu.iq [uomosul.edu.iq]
- 2. researchgate.net [researchgate.net]
- 3. Benzoxazinone synthesis [organic-chemistry.org]
- 4. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Gold(I)-Catalyzed Synthesis of 4H-Benzo[d][1,3]oxazines and Biological Evaluation of Activity in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Copper-catalyzed C-N bond formation/rearrangement sequence: synthesis of 4H-3,1-benzoxazin-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of Benzoxazinone Derivatives: A New Route to 2‑(N‑Phthaloylmethyl)-4H-3,1-benzoxazin-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 13. Synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Solvent-Free Synthesis of 2-aryl-4H-3,1-benzoxazin-4-ones
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the solvent-free synthesis of 2-aryl-4H-3,1-benzoxazin-4-ones.
Troubleshooting Guide
Users may encounter several issues during the solvent-free synthesis of 2-aryl-4H-3,1-benzoxazin-4-ones. The following table outlines common problems, their potential causes, and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | - Incomplete reaction due to insufficient heating or reaction time.- Poor mixing of solid reactants.- Sub-optimal catalyst activity or amount.- Decomposition of starting material or product at the reaction temperature. | - Ensure the reaction mixture reaches the melting point of the N-acyl anthranilic acid and maintain the temperature for the recommended duration (e.g., ~4 minutes).[1]- Thoroughly grind the reactants together before heating to ensure intimate contact.- If using a solid support like silica gel or bentonite, ensure proper mixing and impregnation of the reactants.[1]- Optimize the amount of catalyst used.- Monitor the reaction temperature closely to avoid exceeding the decomposition temperature of the compounds. |
| Formation of Byproducts | - Presence of impurities in the starting materials (e.g., residual solvents or reagents from the preparation of N-acyl anthranilic acid).- Side reactions occurring at elevated temperatures. | - Purify the N-acyl anthranilic acid starting material before use.- Consider performing the reaction at the lowest possible temperature that still allows for efficient conversion to the product.- Analyze the byproduct to understand its structure and identify the potential side reaction. |
| Difficulty in Product Purification | - The product is a viscous oil or a solid that is difficult to crystallize.- The product has similar solubility to the unreacted starting materials or byproducts. | - Attempt recrystallization from a suitable solvent system. Diethyl ether has been used for recrystallization.[2]- If recrystallization is challenging, consider column chromatography for purification.- Ensure the reaction goes to completion to minimize the amount of unreacted starting material in the crude product. |
| Inconsistent Results | - Variations in the quality of reagents or catalysts.- Inconsistent heating of the reaction mixture. | - Use reagents and catalysts from a reliable source and of consistent purity.- Employ a heating method that provides uniform temperature distribution, such as an oil bath or a heating mantle with stirring. |
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of a solvent-free synthesis for 2-aryl-4H-3,1-benzoxazin-4-ones?
A1: The primary advantages include environmental friendliness (green chemistry), often shorter reaction times, and simpler work-up procedures.[1] These methods avoid the use of potentially toxic and volatile organic solvents.[1]
Q2: What are the common starting materials for the solvent-free synthesis of 2-aryl-4H-3,1-benzoxazin-4-ones?
A2: The most common starting materials are N-acyl anthranilic acids.[1] These precursors can be synthesized from anthranilic acid and the corresponding acyl chloride.[3][4]
Q3: What catalysts are typically used in the solvent-free synthesis?
A3: Catalysts such as bentonite and silica gel have been shown to be effective and are eco-friendly and recyclable.[1] Other methods may utilize reagents like cyanuric chloride as a cyclizing agent in solvent-assisted grinding, which is a mechanochemical approach.[5]
Q4: What are the typical reaction conditions for the solvent-free synthesis?
A4: The reaction is typically performed by heating the mixture of N-acyl anthranilic acid and a catalyst (if used) to the melting point of the starting material for a few minutes.[1]
Q5: How can I monitor the progress of the reaction?
A5: Thin-layer chromatography (TLC) is a common and effective method for monitoring the disappearance of the starting material and the appearance of the product.
Q6: Are there any specific safety precautions I should take?
A6: As with any chemical synthesis, it is important to work in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. When heating the reaction mixture, be cautious of potential splattering.
Experimental Protocols
General Solvent-Free Synthesis of 2-aryl-4H-3,1-benzoxazin-4-ones using a Solid Support[1]
-
Preparation of the Reaction Mixture:
-
In a mortar, take 1 mmol of the desired N-acyl anthranilic acid.
-
Add 1 g of silica gel or bentonite.
-
Thoroughly grind the mixture with a pestle until a homogeneous powder is obtained.
-
Alternatively, dissolve the N-acyl anthranilic acid in a small amount of a volatile solvent like chloroform, add the solid support, and evaporate the solvent under reduced pressure.[1]
-
-
Reaction:
-
Transfer the powdered mixture to a suitable reaction vessel (e.g., a round-bottom flask).
-
Heat the mixture to the melting point of the corresponding N-acyl anthranilic acid.
-
Maintain this temperature for approximately 4 minutes.[1]
-
-
Work-up and Purification:
-
Allow the reaction mixture to cool to room temperature.
-
Extract the product from the solid support using a suitable organic solvent (e.g., chloroform or ethyl acetate).
-
Filter the mixture to remove the solid support.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization (e.g., from diethyl ether) or column chromatography.
-
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for the synthesis of various 2-aryl-4H-3,1-benzoxazin-4-ones using a solvent-free method with bentonite as a catalyst.
| Entry | Substituent (Aryl Group) | Melting Point (°C) of Starting Material | Reaction Time (min) | Yield (%) |
| 1 | Phenyl | 180-182 | 4 | 92 |
| 2 | 4-Methylphenyl | 193-195 | 4 | 90 |
| 3 | 4-Methoxyphenyl | 198-200 | 4 | 95 |
| 4 | 4-Chlorophenyl | 218-220 | 4 | 93 |
| 5 | 4-Nitrophenyl | 268-270 | 4 | 96 |
| 6 | 2-Hydroxyphenyl | 215-217 | 4 | 89 |
| 7 | 2-Chlorophenyl | 179-181 | 4 | 91 |
| 8 | 3-Nitrophenyl | 240-242 | 4 | 94 |
Data adapted from Khabazzadeh et al., Iranian Journal of Organic Chemistry, 2008.[1]
Visualizations
Experimental Workflow
References
- 1. journals.iau.ir [journals.iau.ir]
- 2. mdpi.com [mdpi.com]
- 3. uomosul.edu.iq [uomosul.edu.iq]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Mechanochemical Synthesis of Substituted 4H-3,1-Benzoxazin-4-ones, 2-Aminobenzoxazin-4-ones, and 2-Amino-4H-3,1-benzothiazin-4-ones Mediated by 2,4,6-Trichloro-1,3,5-triazine and Triphenylphosphine [organic-chemistry.org]
Technical Support Center: Microwave-Assisted Synthesis of Benzoxazinones
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals employing microwave-assisted synthesis to reduce reaction times for benzoxazinones.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the microwave-assisted synthesis of benzoxazinones.
1. Low or No Product Yield
| Potential Cause | Troubleshooting Step | Explanation |
| Incorrect Temperature or Time | Optimize reaction conditions by systematically varying temperature and time. Monitor the reaction progress using Thin Layer Chromatography (TLC).[1] | Microwave absorption and heating efficiency can vary between different substrates and solvents. Finding the optimal temperature and reaction time is crucial for maximizing yield.[1] |
| Inappropriate Solvent | Select a solvent with a high dielectric constant that efficiently absorbs microwave energy. High-boiling point polar solvents like DMF, DMSO, or ethylene glycol are often effective. For solvent-free reactions, ensure reactants can absorb microwaves. | The ability of the reaction mixture to absorb microwave radiation is fundamental for efficient heating.[2] Non-polar solvents are transparent to microwaves and will not heat the reaction mixture effectively.[2] |
| Poor Microwave Absorption | If reactants and solvent are poor microwave absorbers, add a susceptor (an inert, high-dielectric material) such as silicon carbide or graphite. | Susceptors absorb microwave energy and transfer it to the reaction mixture via conduction, enabling reactions that would otherwise not heat efficiently.[3] |
| Decomposition of Starting Material or Product | Reduce the reaction temperature or shorten the irradiation time. Consider using pulsed heating to maintain a lower average temperature. | Excessive temperature can lead to the degradation of thermally sensitive functional groups on the reactants or the desired benzoxazinone product. |
2. Formation of Byproducts or Impurities
| Potential Cause | Troubleshooting Step | Explanation |
| Localized Overheating (Hotspots) | Ensure efficient stirring of the reaction mixture. If using a solid-supported reagent, ensure it is evenly distributed. | Microwave heating can sometimes be non-uniform, leading to hotspots where the temperature is significantly higher than the bulk, causing side reactions.[4] |
| Incorrect Reagent Stoichiometry | Carefully control the stoichiometry of the reactants. An excess of one reactant can lead to the formation of undesired side products. | Precise control over reactant ratios is critical to favor the desired reaction pathway and minimize competing reactions. |
| Reaction with Solvent | Choose a solvent that is inert under the reaction conditions. For example, if using an amine nucleophile, avoid solvents that can react with it. | The solvent should not participate in the reaction. At elevated temperatures and pressures achieved in microwave synthesis, solvent reactivity can become a significant issue. |
3. Runaway Reaction or Sudden Pressure Increase
| Potential Cause | Troubleshooting Step | Explanation |
| Volatile Reagents or Solvents | Use a sealed reaction vessel designed for high-pressure microwave synthesis. Ensure the vessel is not filled more than two-thirds of its volume. Use a lower-volatility solvent if possible. | Microwave heating can rapidly increase the vapor pressure of volatile substances, leading to a dangerous buildup of pressure if not properly contained.[4] |
| Exothermic Reaction | Reduce the initial microwave power and monitor the temperature and pressure closely. Use a ramp-to-temperature setting instead of a rapid power burst. | Highly exothermic reactions can be difficult to control with the rapid heating of microwave irradiation, potentially leading to a thermal runaway. |
| Inadequate Cooling | Ensure the microwave reactor's cooling system is functioning correctly. Some systems use compressed air or other cooling mechanisms to manage temperature. | Efficient cooling is essential to prevent overshooting the target temperature and to quickly cool the reaction upon completion. |
Frequently Asked Questions (FAQs)
Q1: How does microwave heating accelerate the synthesis of benzoxazinones compared to conventional heating?
A1: Microwave heating accelerates reactions through efficient and rapid energy transfer directly to the polar molecules in the reaction mixture.[2][5] This leads to a rapid increase in temperature throughout the bulk of the material, unlike conventional heating which relies on slower thermal conduction from the vessel walls.[3][4] This uniform and rapid heating significantly reduces reaction times, often from hours to minutes.[1][5][6]
Q2: Can I use a domestic microwave oven for the synthesis of benzoxazinones?
A2: It is strongly discouraged to use a domestic microwave oven for chemical synthesis. Domestic ovens lack temperature and pressure controls, which can lead to unsafe conditions and poor reproducibility.[7] Laboratory-grade microwave reactors are designed with safety features and precise control over reaction parameters.
Q3: What are the key advantages of using microwave-assisted synthesis for benzoxazinones?
A3: The primary advantages include:
-
Drastically Reduced Reaction Times: Syntheses that take hours with conventional heating can often be completed in minutes.[1][5][6]
-
Improved Yields: In many cases, the rapid and clean heating leads to higher product yields with fewer byproducts.[8][9]
-
Enhanced Purity: The reduction in side reactions often simplifies product purification.[9]
-
Greener Chemistry: Shorter reaction times and often solvent-free conditions contribute to a more environmentally friendly process.[2][6]
Q4: Are there any specific safety precautions I should take when performing microwave-assisted synthesis?
A4: Yes, always follow these safety guidelines:
-
Use only sealed vessels specifically designed for microwave chemistry to handle pressure increases.
-
Never use flammable solvents in an open-vessel system.
-
Do not exceed the recommended fill volume for the reaction vessel.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses and a lab coat.
-
Ensure the microwave reactor is properly maintained and vented.
Q5: How does the choice of solvent affect the reaction?
A5: The solvent's ability to absorb microwave energy (its dielectric properties) is crucial. Polar solvents like DMF, DMSO, and ethanol are heated very efficiently. Non-polar solvents like toluene or hexane are poor absorbers and are generally unsuitable unless a susceptor is used.[2] Solvent-free reactions are also a green and efficient option if the reactants themselves can absorb microwave radiation.[3][6]
Data Presentation: Reaction Time and Yield Comparison
The following table summarizes the significant reduction in reaction time and comparable or improved yields achieved in the synthesis of benzoxazinones and related heterocycles using microwave irradiation compared to conventional heating methods.
| Product | Method | Reaction Time | Yield (%) | Reference |
| 2H-3,1-benzoxazine-2,4(1H)-dione | Conventional | 17 hours | 70% | [1] |
| Microwave | 8 minutes | 85% | [1] | |
| Guaiacol-derived benzoxazines | Conventional | 90 - 180 minutes | Good | [6] |
| Microwave | 6 minutes | Good | [6] | |
| Pyrrolidinyl spirooxindoles | Conventional | 18 hours | 69% | [5] |
| Microwave | 12 minutes | 84% | [5] | |
| N-alkylated 2-pyridones | Conventional | 180 minutes | 65-77% | [5] |
| Microwave | 15 minutes | 81-94% | [5] | |
| Quinazolin-4(3H)-ones | Conventional | 30 hours | 55% | [7] |
| Microwave | 1.5 hours | 78% | [7] |
Experimental Protocols
General Procedure for Microwave-Assisted Synthesis of 2H-3,1-Benzoxazine-2,4(1H)-diones [1][10]
This protocol is adapted from the synthesis of benzoxazine-2,4-diones from phthalic anhydride derivatives.
Materials:
-
Phthalic anhydride derivative (1.0 mmol)
-
Trimethylsilyl azide (TMSA) (1.0 mmol)
-
10 mL microwave reactor vessel with a silicon septum
-
Microwave reactor (e.g., Discover-SP model)
-
Diethyl ether
Procedure:
-
Place the phthalic anhydride derivative (1.0 mmol) and trimethylsilyl azide (1.0 equiv.) into a 10 mL microwave reactor vessel.
-
Seal the vessel with the silicon septum.
-
Place the vessel in the microwave reactor.
-
Irradiate the mixture at 120°C for 8 minutes with an initial power of 100 W.
-
After the irradiation is complete, allow the vessel to cool to room temperature.
-
Wash the resulting solid with diethyl ether (2 x 3 mL) to remove any unreacted starting materials.
-
Dry the solid product under vacuum to obtain the pure benzoxazine-2,4-dione.
Visualizations
Caption: Workflow for Microwave-Assisted Benzoxazinone Synthesis.
Caption: Troubleshooting Logic for Low Product Yield Issues.
References
- 1. tandfonline.com [tandfonline.com]
- 2. ajgreenchem.com [ajgreenchem.com]
- 3. books.rsc.org [books.rsc.org]
- 4. ijnrd.org [ijnrd.org]
- 5. BJOC - Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 8. BJOC - Microwave assisted synthesis of triazoloquinazolinones and benzimidazoquinazolinones [beilstein-journals.org]
- 9. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Biological Activities of Benzoxazinones and Quinazolinones
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of two prominent heterocyclic scaffolds: benzoxazinones and quinazolinones. This report synthesizes experimental data on their anti-inflammatory, antimicrobial, and anticancer properties, presenting quantitative comparisons, detailed experimental protocols, and insights into their mechanisms of action through signaling pathway diagrams.
Benzoxazinones and quinazolinones are nitrogen-containing heterocyclic compounds that form the core of numerous biologically active molecules.[1][2][3][4] Their structural similarities and differences lead to a diverse range of pharmacological activities, making them key scaffolds in medicinal chemistry.[1][2][3][4] This guide aims to provide a comparative overview of their biological performance, supported by experimental data, to aid in the design and development of novel therapeutic agents.
Anti-inflammatory and Analgesic Activity
Recent studies have demonstrated that benzoxazinone derivatives can exhibit more potent anti-inflammatory and analgesic effects compared to their quinazolinone counterparts. In a comparative study, a series of benzoxazinone and quinazolinone derivatives were synthesized from commercially available nonsteroidal anti-inflammatory drugs (NSAIDs) and evaluated for their in vivo activity.[2][3][4]
The results indicated that benzoxazinone derivatives, as a class, showed a stronger inhibition of carrageenan-induced paw edema in rats than the corresponding quinazolinone derivatives.[5] Notably, a benzoxazinone-diclofenac hybrid, 2-(2-((2,6-dichlorophenyl) amino) benzyl)-4H-benzo[d][1][6]oxazin-4-one, emerged as a particularly potent anti-inflammatory and analgesic agent with a favorable gastrointestinal toxicity profile when compared to the quinazolinone derivatives.[2][3][4]
| Compound Class | Derivative | % Inhibition of Rat Paw Edema (at 4h) | Reference |
| Benzoxazinone | Diclofenac-benzoxazinone | 62.61% | [2][3][4] |
| Quinazolinone | Diclofenac-quinazolinone | (less potent than benzoxazinone derivative) | [2][3][4] |
| Benzoxazinone | General derivatives (3a-e) | 39.93 - 46.19% | [5] |
| Quinazolinone | General derivatives (5a-e) | 38.25 - 42.9% | [5] |
Antimicrobial Activity
Both benzoxazinone and quinazolinone scaffolds have been utilized in the development of novel antimicrobial agents. A study focusing on newly synthesized derivatives of both classes reported significant antimicrobial activity, with some compounds showing efficacy comparable to standard antibiotics like ampicillin and mycostatine.[7][8][9] The evaluation of the minimum inhibitory concentration (MIC) is a key metric for determining the antimicrobial potency of these compounds.
Anticancer Activity
The anticancer potential of quinazolinones has been extensively explored, with many derivatives synthesized from benzoxazinone precursors.[11][12] This synthetic relationship often positions benzoxazinones as key intermediates rather than the final active compounds in many anticancer drug discovery programs. Consequently, direct comparative studies of the cytotoxic effects of both classes are limited.
However, research has shed light on their distinct mechanisms of action. Certain benzoxazinone derivatives have been shown to exert their anticancer effects by targeting the c-Myc oncogene.[1][13][14] They can induce the formation of G-quadruplexes in the c-Myc promoter region, leading to the downregulation of c-Myc expression and subsequent inhibition of cancer cell proliferation and migration.[1][13][14]
On the other hand, a significant number of quinazolinone derivatives have been developed as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[6][15][16] By blocking the EGFR signaling pathway, these compounds can effectively halt the growth and proliferation of cancer cells that overexpress this receptor.[6][15][16]
One study synthesized a series of novel 6-iodo-2-undecylquinazolin-4(3H)-ones from a benzoxazinone precursor and evaluated their in vitro antitumor activity against hepatocellular carcinoma (HepG2), colon cancer (HCT-116), and breast cancer (MCF-7) cell lines.[12] Several of the quinazolinone derivatives displayed remarkable broad-spectrum antitumor activity.[12]
| Compound Class | Target Cancer Cell Lines | IC50 Values (µg/mL) | Reference |
| Quinazolinone Derivatives | HepG2, HCT-116, MCF-7 | Ranged from potent to moderate | [12] |
| Benzoxazinone Precursor | Not reported | Not reported | [12] |
Note: The study provided IC50 values for the final quinazolinone products but not for the benzoxazinone intermediate, precluding a direct quantitative comparison from this specific research.
Experimental Protocols
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This widely used model assesses the acute anti-inflammatory activity of compounds.
-
Animals: Male Wistar rats (150-200g) are used.
-
Groups: Animals are divided into a control group, a standard drug group (e.g., indomethacin), and test groups receiving different doses of the benzoxazinone or quinazolinone derivatives.
-
Procedure:
-
The basal paw volume of each rat is measured using a plethysmometer.
-
The test compounds or standard drug are administered orally or intraperitoneally.
-
After a set time (e.g., 1 hour), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw to induce inflammation.
-
The paw volume is measured at various time intervals after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the test group.[2][3][4]
In Vitro Anticancer Activity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Culture: Human cancer cell lines are cultured in an appropriate medium and seeded in 96-well plates.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (benzoxazinones or quinazolinones) and incubated for a specified period (e.g., 24-48 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated to allow for the formation of formazan crystals by mitochondrial dehydrogenases in viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
In Vitro Antimicrobial Activity: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation: A serial dilution of the test compounds is prepared in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism (bacteria or fungi).
-
Incubation: The plates are incubated under appropriate conditions for microbial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Signaling Pathways and Mechanisms of Action
The biological activities of benzoxazinones and quinazolinones can be attributed to their interactions with specific cellular signaling pathways.
Benzoxazinone Derivatives: c-Myc Inhibition
Several studies suggest that some benzoxazinone derivatives exert their anticancer effects by targeting the c-Myc oncogene. The proposed mechanism involves the stabilization of G-quadruplex structures in the promoter region of the c-Myc gene, which in turn represses its transcription. This leads to a decrease in the levels of the c-Myc protein, a key regulator of cell proliferation, and consequently, to the inhibition of cancer cell growth.[1][13][14]
Quinazolinone Derivatives: EGFR Tyrosine Kinase Inhibition
A prominent mechanism of action for many anticancer quinazolinone derivatives is the inhibition of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. These compounds typically bind to the ATP-binding site of the EGFR kinase domain, preventing its phosphorylation and subsequent activation of downstream signaling pathways, such as the PI3K-Akt and MAPK pathways, which are crucial for cell survival and proliferation.[6][15][16]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 4. nu.edu.om [nu.edu.om]
- 5. mongoliajol.info [mongoliajol.info]
- 6. Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Antimicrobial and Anti-inflammatory Activity of Some New Benzoxazinone and Quinazolinone Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, Antimicrobial and Anti-inflammatory Activity of Some New Benzoxazinone and Quinazolinone Candidates [jstage.jst.go.jp]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 11. Synthesis of new series of quinazolinone derivatives endowed with anticancer potential [journals.ekb.eg]
- 12. researchgate.net [researchgate.net]
- 13. Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. onesearch.nihlibrary.ors.nih.gov [onesearch.nihlibrary.ors.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
validating the molecular structure of synthesized benzoxazinone compounds
For researchers, scientists, and professionals in drug development, the precise validation of a synthesized compound's molecular structure is a critical step. This guide provides a comparative overview of the most common and effective analytical techniques for confirming the structure of novel benzoxazinone derivatives, complete with experimental data presentation and detailed protocols.
The successful synthesis of new benzoxazinone compounds, a class of molecules with significant interest in medicinal chemistry, necessitates rigorous structural confirmation. A multi-faceted analytical approach is typically employed to unambiguously determine the molecular formula and connectivity of atoms. This guide compares the key spectroscopic and analytical methods used for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), Elemental Analysis, and X-ray Crystallography.
Comparative Analysis of Structural Validation Techniques
Each analytical technique provides unique and complementary information about the molecular structure of a synthesized benzoxazinone. The table below summarizes the key aspects of each method for easy comparison.
| Technique | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Detailed information about the carbon-hydrogen framework, including the chemical environment, connectivity, and stereochemistry of atoms.[1][2][3][4][5] | Provides unambiguous structural elucidation. 2D NMR techniques (COSY, HSQC, HMBC) can establish atom connectivity.[4][6] | Requires relatively pure samples and can be time-consuming to analyze complex spectra. |
| IR Spectroscopy | Identification of functional groups present in the molecule, such as C=O (carbonyl), C-O-C (ether), and N-H bonds.[6][7][8][9][10][11] | Rapid and non-destructive. Provides a characteristic "fingerprint" for the compound.[6][8] | Does not provide information on the overall molecular structure or connectivity. |
| Mass Spectrometry | Determines the molecular weight of the compound and provides information about its fragmentation pattern, which can aid in structural elucidation.[12][13][14][15] | High sensitivity, requiring only a small amount of sample. Can be coupled with chromatography (LC-MS) for analysis of complex mixtures.[13][15] | Fragmentation patterns can be complex and difficult to interpret. Isomers may not be distinguishable. |
| Elemental Analysis | Determines the percentage composition of elements (C, H, N, O, S) in the compound, allowing for the determination of the empirical formula.[16][17][18][19][20] | Confirms the elemental composition and purity of the synthesized compound.[18] | Does not provide information about the molecular structure. Requires a pure sample. |
| X-ray Crystallography | Provides the precise three-dimensional arrangement of atoms in a crystalline solid, including bond lengths and angles.[21][22][23][24][25] | Provides the absolute and unambiguous molecular structure. | Requires a suitable single crystal, which can be difficult to grow. |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible data. The following are generalized methodologies for the key validation techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified benzoxazinone compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton NMR spectrum.
-
Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45 degrees, relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon NMR spectrum.
-
Typical parameters: spectral width of 200-250 ppm, proton decoupling, and a longer relaxation delay (e.g., 2-5 seconds).
-
-
2D NMR (Optional but Recommended):
-
Perform COSY (Correlation Spectroscopy) to identify proton-proton couplings.
-
Perform HSQC (Heteronuclear Single Quantum Coherence) to identify direct carbon-proton correlations.
-
Perform HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range carbon-proton correlations, which is crucial for establishing the connectivity of the molecular skeleton.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with dry potassium bromide (KBr) powder (100-200 mg) and press into a thin, transparent pellet.
-
Thin Film: Dissolve the sample in a volatile solvent, cast a thin film on a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.
-
ATR (Attenuated Total Reflectance): Place a small amount of the solid or liquid sample directly on the ATR crystal.
-
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum in the mid-infrared range (typically 4000-400 cm⁻¹). The presence of characteristic absorption bands for functional groups like C=O (around 1700-1760 cm⁻¹) and C-O-C (around 1200-1300 cm⁻¹) is indicative of the benzoxazinone core.[6][8]
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample (sub-milligram) in a suitable solvent (e.g., methanol, acetonitrile).
-
Instrumentation: A mass spectrometer, often coupled with a liquid chromatograph (LC-MS). Common ionization techniques for benzoxazinones include Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).[12]
-
Data Acquisition:
-
Acquire a full scan mass spectrum to determine the molecular ion peak ([M+H]⁺ or [M-H]⁻).
-
Perform tandem mass spectrometry (MS/MS) on the molecular ion to induce fragmentation and obtain a characteristic fragmentation pattern that can be used for structural confirmation.
-
Elemental Analysis
-
Sample Preparation: A precisely weighed, pure sample (typically 1-3 mg) is required.
-
Instrumentation: A CHNS/O elemental analyzer.
-
Analysis: The sample is combusted in a high-temperature furnace, and the resulting gases (CO₂, H₂O, N₂, SO₂) are separated and quantified by detectors.[17][18] The instrument software then calculates the percentage of each element. The experimentally determined percentages should be within ±0.4% of the theoretical values calculated for the proposed molecular formula.
Visualizing the Validation Workflow
The logical flow of validating a synthesized benzoxazinone compound can be visualized as a structured workflow. The following diagram illustrates the typical sequence of analytical techniques employed.
Caption: Workflow for the structural validation of synthesized benzoxazinone compounds.
The following diagram illustrates the logical relationship between the different analytical techniques and the information they provide for a comprehensive structural elucidation.
References
- 1. 1H and 13C NMR spectral studies of some 4H-3,1-benzoxazin-4-ones and their 2-acylaminobenzoic acid precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Structure elucidation and complete NMR spectral assignments of a new benzoxazolinone glucoside from Acanthus ilicifolius - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Characterization of Low-Cost Cresol-Based Benzoxazine Resins as Potential Binders in Abrasive Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, IR, UV/vis-, (1)H NMR and DFT study of chelatophore functionalized 1,3-benzoxazinone spiropyrans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, Antimicrobial, Antioxidant and Docking Study of Novel 2H-1,4-Benzoxazin-3(4H)-One Derivatives [journals.ekb.eg]
- 11. researchgate.net [researchgate.net]
- 12. fateallchem.dk [fateallchem.dk]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Qualitative characterization of benzoxazinoid derivatives in whole grain rye and wheat by LC-MS metabolite profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. azom.com [azom.com]
- 17. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]
- 18. researchgate.net [researchgate.net]
- 19. ELEMENTAL ANALYSIS OF ORGANIC COMPOUNDS | McGraw-Hill Education - Access Engineering [accessengineeringlibrary.com]
- 20. cires1.colorado.edu [cires1.colorado.edu]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. X-ray crystal structures of the Escherichia coli RNA polymerase in complex with benzoxazinorifamycins - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Novel Benzoxazinone-Based Drugs: In Vitro vs. In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
The development of novel therapeutic agents is a cornerstone of modern medicine, and benzoxazinone-based compounds have emerged as a promising scaffold with diverse biological activities. This guide provides a comparative analysis of the in vitro and in vivo efficacy of recently developed benzoxazinone derivatives, offering a valuable resource for researchers in the field. By presenting quantitative data, detailed experimental protocols, and visual representations of molecular pathways, this document aims to facilitate a deeper understanding of the therapeutic potential of this class of drugs.
In Vitro vs. In Vivo Efficacy: A Tabular Comparison
The following tables summarize the quantitative data from various studies, highlighting the performance of novel benzoxazinone derivatives in both laboratory-based assays and living organisms.
Anticancer Activity
| Compound | In Vitro Assay | Cell Line | IC50 (µM) | In Vivo Model | Dosage | Outcome | Reference |
| Derivative 7 | Antiproliferative | HepG2, MCF-7, HCT-29 | < 10 | - | - | High selectivity against cancer cells (Selectivity Index: ~5-12) | [1] |
| Derivative 15 | Antiproliferative | HepG2, MCF-7, HCT-29 | < 10 | - | - | Induced apoptosis via p53 and caspase-3 pathways | [1] |
| BONC-001 | Human Topoisomerase I Inhibition | - | 8340 | - | - | Catalytic inhibitor | [2] |
| BONC-013 | Human Topoisomerase I Inhibition | - | 0.0006 | - | - | Strong potential topoisomerase poison | [2] |
| 6-allyl-3-(furan-2-ylmethyl)-8-methoxy-3,4-dihydro-2H-benzo--INVALID-LINK--oxazine | Cytotoxicity | MCF-7 | Not specified | Benzo(a)pyrene-induced fibrosarcoma in mice | 20, 40, 80 mg/Kg BW | Reduced tumor incidence rate to 57% and significantly reduced tumor weight | [3][4] |
| Compound 3d (benzoxazinone-diclofenac hybrid) | - | - | - | Carrageenan-induced rat paw edema | Not specified | 62.61% inhibition of edema | [5] |
Antimicrobial Activity
| Compound | In Vitro Assay | Target Organism(s) | MIC (µg/mL) | In Vivo Model | Dosage | Outcome | Reference |
| Compound 4e | Antimicrobial Evaluation | E. coli, S. aureus, B. subtilis | Not specified | - | - | Highest activity across all tested strains | [6] |
| Various Derivatives | Antimicrobial Activity | Selected bacterial and fungal strains | Not specified | - | - | Compounds 6, 7b, 10b, 11, 14, and 16b showed promising activity | [7] |
Experimental Protocols
A clear understanding of the methodologies employed is crucial for the interpretation and replication of scientific findings. Below are detailed protocols for key experiments cited in the evaluation of benzoxazinone-based drugs.
In Vitro Antiproliferative Assay (MTT Assay)
-
Cell Seeding: Human cancer cell lines (e.g., HeLa, HepG2, MCF-7, HCT-29) are seeded in 96-well plates at a specific density and incubated for 24 hours to allow for cell attachment.[8]
-
Compound Treatment: The synthesized benzoxazinone derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive only the solvent.
-
Incubation: The plates are incubated for a specified period (e.g., 48 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.
In Vivo Anticancer Activity (Xenograft Mouse Model)
-
Animal Model: Immunocompromised mice (e.g., nude mice) are used.
-
Tumor Induction: Human cancer cells are injected subcutaneously into the flank of the mice. For fibrosarcoma induction, benzo(a)pyrene solution is used.[3][4]
-
Compound Administration: Once the tumors reach a palpable size, the mice are randomly assigned to treatment and control groups. The benzoxazinone derivatives are administered orally or via injection at specified doses and schedules for a defined period (e.g., 30 days).[3][4]
-
Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.
-
Endpoint: At the end of the study, the mice are euthanized, and the tumors are excised and weighed. The tumor growth inhibition is calculated by comparing the average tumor weight in the treated groups to the control group. The incidence of tumors is also recorded.[3][4]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can significantly aid in their comprehension. The following diagrams, created using the DOT language, illustrate key signaling pathways and workflows.
Caption: General experimental workflow for evaluating novel benzoxazinone drugs.
Caption: Apoptotic pathway induced by Benzoxazinone Derivative 15.[1]
Conclusion
The presented data underscores the significant potential of novel benzoxazinone-based drugs in various therapeutic areas, particularly in oncology and infectious diseases. While in vitro studies are invaluable for initial screening and mechanistic elucidation, in vivo evaluations are critical for determining the true therapeutic efficacy and safety profile of these compounds. The disparity sometimes observed between in vitro and in vivo results, which can be attributed to factors like metabolism and bioavailability, highlights the importance of a comprehensive and integrated approach in drug discovery and development.[9][10][11] Future research should continue to explore the structure-activity relationships of benzoxazinone derivatives to optimize their potency and pharmacokinetic properties, paving the way for the development of next-generation therapies.
References
- 1. Synthesis, Antiproliferative Activity, and Apoptotic Profile of New Derivatives from the Meta Stable Benzoxazinone Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzoxazines as new human topoisomerase I inhibitors and potential poisons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo anticancer activity of benzoxazine and aminomethyl compounds derived from eugenol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. Synthesis and evaluation of in vitro biological activity of new series of quinazolinone and benzoxazinone derivatives [journals.ekb.eg]
- 8. Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][1,3]oxazin-4-ones as potent anticancer and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lack of in vitro-in vivo correlation of a novel investigational anticancer agent, SH 30 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of in vivo and in vitro tests of resistance in patients treated with chloroquine in Yaoundé, Cameroon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of Sequential Drug Release in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 2-Substituted Benzoxazinones: Efficacy and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
The 2-substituted benzoxazinone scaffold is a privileged structural motif found in a wide array of biologically active compounds and pharmaceuticals. The development of efficient and versatile synthetic routes to access these molecules is of significant interest to the medicinal chemistry community. This guide provides an objective comparison of four distinct and prominent synthetic strategies for the preparation of 2-substituted benzoxazinones, supported by experimental data and detailed protocols.
Comparison of Synthetic Routes
The selection of a synthetic route to 2-substituted benzoxazinones depends on several factors, including substrate availability, desired substitution patterns, reaction scalability, and environmental considerations. Here, we compare four methods: a solvent-free cyclization of N-acyl anthranilic acids, a copper-catalyzed one-pot synthesis, a Tf₂O-promoted synthesis from tertiary amides, and a greener condensation of 2-aminophenols with aldehydes.
Data Presentation
| Synthetic Route | Starting Materials | Key Reagents/Catalysts | Reaction Conditions | Yield Range (%) | Advantages | Disadvantages |
| 1. Solvent-Free Cyclization | N-Acyl Anthranilic Acid Derivatives | Silica gel or bentonite | Solvent-free, heating to melting point (~4 min) | 85-95[1] | Environmentally friendly (no solvent), short reaction times, high yields, simple workup.[1] | Requires pre-synthesis of N-acyl anthranilic acids. |
| 2. Copper(I)-Catalyzed One-Pot Synthesis | o-Halophenols, 2-Chloroacetamides | CuI, 1,10-phenanthroline, K₂CO₃ | DME, 85 °C | Good to excellent (specific yields not in abstract)[2] | One-pot procedure, broad substrate scope.[2] | Use of a transition metal catalyst, requires a ligand. |
| 3. Tf₂O-Promoted Synthesis | Tertiary Amides, 2-Aminophenols | Triflic anhydride (Tf₂O), 2-Fluoropyridine | DCM, 0 °C to room temperature, 1 h | 42-95[3][4][5] | Mild conditions, short reaction times, broad substrate scope for both amide and aminophenol.[3][4][5] | Requires a stoichiometric amount of a strong electrophilic activator (Tf₂O) and a base. |
| 4. Greener Condensation | 2-Aminophenols, Aldehydes | Ag@Fe₂O₃ nanoparticles | Water:Ethanol (5:1), room temperature | 88-97[6] | Environmentally benign (green solvent, room temperature), heterogeneous and reusable catalyst, high yields.[6] | Catalyst preparation is required. |
Experimental Protocols
Solvent-Free Cyclization of N-Acyl Anthranilic Acid Derivatives
This method, developed by Dabiri et al., offers a green and efficient route to 2-substituted-4H-3,1-benzoxazin-4-ones.[1]
General Procedure: One mmol of the N-acyl anthranilic acid derivative is dissolved in a minimal amount of chloroform and then mixed with 1 g of silica gel or bentonite. The solvent is allowed to evaporate. The resulting solid mixture is then heated to the melting point of the corresponding N-acyl anthranilic acid for approximately 4 minutes. After cooling, the product is extracted from the solid support with an appropriate organic solvent (e.g., ethyl acetate), and the solvent is evaporated under reduced pressure to afford the purified 2-substituted-4H-3,1-benzoxazin-4-one.[1]
Copper(I)-Catalyzed One-Pot Synthesis from o-Halophenols and 2-Chloroacetamides
This one-pot procedure provides a convenient method for the preparation of N-substituted 2H-1,4-benzoxazin-3-(4H)-ones.[2]
General Procedure: A mixture of the o-halophenol (1.0 mmol), 2-chloroacetamide (1.2 mmol), CuI (10 mol%), 1,10-phenanthroline (20 mol%), and K₂CO₃ (2.0 mmol) in 1,2-dimethoxyethane (DME) is heated at 85 °C. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent, and washed with water. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[2]
Tf₂O-Promoted Synthesis from Tertiary Amides and 2-Aminophenols
This method allows for the rapid synthesis of 2-substituted benzoxazoles under mild conditions.[3][4][5]
General Procedure: To a solution of the tertiary amide (0.55 mmol) in dichloromethane (DCM, 1 mL), 2-Fluoropyridine (1.0 mmol) is added. The mixture is cooled to 0 °C, and triflic anhydride (0.6 mmol) is added dropwise. The reaction is stirred at 0 °C for 15 minutes. 2-Aminophenol (0.5 mmol) is then added, and the reaction mixture is stirred at room temperature for 1 hour. The reaction is quenched by the addition of triethylamine (0.5 mL). The solvent is evaporated, and the residue is purified by silica gel column chromatography to yield the desired 2-substituted benzoxazole.[3][4]
Greener Condensation of 2-Aminophenols with Aldehydes
This environmentally friendly approach utilizes a magnetically separable nanocatalyst for the synthesis of 2-aryl benzoxazoles.[6]
General Procedure: In a round-bottom flask, 2-aminophenol (1.5 mmol) and the aromatic aldehyde (1.5 mmol) are mixed in 6 mL of a 5:1 water:ethanol dispersion. To this mixture, 20 mg of Ag@Fe₂O₃ nanoparticles are added. The reaction mixture is stirred at room temperature. The progress of the reaction is monitored by TLC. After completion, the product is extracted with ethyl acetate. The catalyst is separated from the reaction mixture using an external magnet. The organic phase is washed with water and dried over anhydrous MgSO₄. Evaporation of the solvent under reduced pressure gives the crude product, which can be further purified if necessary.[6]
Visualization of Method Comparison
The following diagram illustrates the key distinguishing features of the four synthetic routes.
Caption: A flowchart comparing four synthetic routes to 2-substituted benzoxazinones.
References
- 1. journals.iau.ir [journals.iau.ir]
- 2. Copper(I)-catalyzed one-pot synthesis of 2H-1,4-benzoxazin-3-(4H)-ones from o-halophenols and 2-chloroacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ckthakurcollege.net [ckthakurcollege.net]
Selectivity Profile of 2-(2-Aminophenyl)-4H-3,1-benzoxazin-4-one and its Analogs Against Serine Proteases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to 2-Aryl-4H-3,1-benzoxazin-4-ones as Serine Protease Inhibitors
The 4H-3,1-benzoxazin-4-one core structure is a recognized "privileged scaffold" in medicinal chemistry, known for its covalent interaction with the active site of serine proteases. This interaction occurs through the acylation of the catalytic serine residue, leading to the inhibition of the enzyme's activity. The substituent at the 2-position of the benzoxazinone ring plays a crucial role in determining the potency and selectivity of these inhibitors.
Comparative Inhibition Data
The following table summarizes the inhibitory activity of representative 2-substituted-4H-3,1-benzoxazin-4-one derivatives against various serine proteases. It is important to note that these are analogs of the primary topic compound, and their activity provides an indication of the potential of the broader class.
| Compound ID | 2-Substituent | Target Serine Protease | Inhibition (IC50/Ki) | Selectivity Notes | Reference |
| Analog 1 | 2-amino derivatives | C1r | Potent Inhibition (IC50 not specified) | Selective for C1r over trypsin. | [1][2] |
| Analog 2 | 2-aryl derivatives | C1r | Potent Inhibition (IC50 not specified) | More selective than the reference compound FUT-175. | [3] |
| Analog 3 | 2-(Furan-2-yl) | Cathepsin G | 0.84 ± 0.11 µM (IC50) | Significantly selective over thrombin, factor XIa, factor XIIa, and kallikrein. | [4] |
| Analog 4 | 2-benzyloxy-5-methyl | Human Leukocyte Proteinase 3 | 1.8 nM (Ki) | Data on a broader selectivity panel not provided. | [5] |
Experimental Protocols
The determination of the inhibitory potency (IC50) of these compounds is typically performed using a chromogenic substrate hydrolysis assay. Below is a detailed methodology adapted from studies on similar compounds[4].
Chromogenic Substrate Hydrolysis Assay for Serine Protease Inhibition
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific serine protease.
Materials:
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 405 nm
-
Purified serine protease (e.g., Cathepsin G, Trypsin, Thrombin)
-
Specific chromogenic substrate for the target protease
-
Assay Buffer (e.g., 20 mM Tris buffer, pH 7.4, containing 100 mM NaCl, 2.5 mM CaCl2, 0.1% PEG 8000, and 0.05% Tween 80)
-
Test compound (e.g., 2-(2-aminophenyl)-4H-3,1-benzoxazin-4-one) dissolved in DMSO
-
DMSO (as a control)
Procedure:
-
To each well of a 96-well microplate, add 88 µL of assay buffer.
-
Add 5 µL of the test compound at various concentrations (or DMSO for the control).
-
Add 3 µL of the serine protease solution (final concentration will depend on the specific enzyme, e.g., 30 nM for Cathepsin G).
-
Incubate the plate at 37°C for a specified period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding 4 µL of the chromogenic substrate.
-
Immediately measure the change in absorbance at 405 nm over time using a spectrophotometer. The rate of substrate hydrolysis is proportional to the enzyme activity.
-
The percentage of residual enzyme activity is calculated by comparing the rate of reaction in the presence of the inhibitor to the control (DMSO).
-
The IC50 value is determined by plotting the residual enzyme activity against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action and the experimental workflow for assessing the selectivity of 2-substituted-4H-3,1-benzoxazin-4-ones.
Caption: Covalent inhibition of a serine protease by a 2-aryl-4H-3,1-benzoxazin-4-one.
References
- 1. mdpi.com [mdpi.com]
- 2. Serine protease hepsin Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 3. abmole.com [abmole.com]
- 4. In-cell selectivity profiling of serine protease inhibitors by activity-based proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. REVIEW OF SERINE PROTEASE INHIBITORS: DEVELOPMENT AND APPLICATIONS [bpsa.journals.ekb.eg]
Comparative Docking Analysis of 2-Aminophenyl Benzoxazinone Inhibitors: A Methodological Overview
For researchers, scientists, and drug development professionals, understanding the subtle interactions between a ligand and its target protein is paramount. Computational docking studies serve as a powerful initial step in Structure-Based Drug Design (SBDD), offering predictions of binding affinity and orientation. This guide provides a methodological framework for comparative docking studies of 2-aminophenyl benzoxazinone inhibitors, a class of compounds with emerging therapeutic potential. Due to the absence of a direct comparative study in the public domain, this guide synthesizes common practices and presents a generalized workflow.
Experimental Protocols: A Step-by-Step Docking Workflow
A typical comparative molecular docking study involves several key stages, from target preparation to the analysis of results. The following protocol is a composite of standard methodologies employed in the field.
Target Protein Preparation
-
Selection and Retrieval: The three-dimensional crystallographic structure of the target protein is obtained from a protein database such as the Protein Data Bank (PDB). The choice of PDB entry is critical and should be based on resolution, the presence of co-crystallized ligands, and the biological relevance of the protein state.
-
Protein Clean-up: The raw PDB file is prepared by removing water molecules, co-solvents, and any existing ligands. Hydrogen atoms are typically added, and atom types and charges are assigned using a force field like AMBER or CHARMM.
-
Active Site Definition: The binding site for the docking study is defined. This is often determined by the location of a co-crystallized ligand in the experimental structure or through computational pocket detection algorithms. A grid box is then generated around this active site to define the search space for the ligand docking.
Ligand Preparation
-
Structure Generation: The 2D structures of the 2-aminophenyl benzoxazinone inhibitors are drawn using chemical drawing software and converted to 3D structures.
-
Energy Minimization and Optimization: The 3D structures of the ligands are energetically minimized to obtain a low-energy conformation. This step is crucial for realistic docking simulations. Ionization states at physiological pH are also determined and adjusted.
Molecular Docking Simulation
-
Docking Algorithm Selection: A suitable docking program is chosen. Commonly used software includes AutoDock, Glide, GOLD, or MOE. Each program uses different search algorithms and scoring functions to predict the binding pose and affinity.
-
Docking Execution: The prepared ligands are then docked into the defined active site of the prepared protein. The docking software samples a large number of possible conformations and orientations of the ligand within the active site.
-
Scoring and Ranking: The docking program's scoring function calculates a score for each generated pose, which is an estimate of the binding affinity. The poses are then ranked based on these scores. The most negative (in the case of binding energy) or highest score (for other scoring functions) generally indicates a more favorable binding interaction.
Post-Docking Analysis
-
Binding Mode Visualization: The top-ranked poses for each inhibitor are visually inspected to analyze the binding mode. This includes identifying key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking with the amino acid residues of the active site.
-
Comparative Analysis: The docking scores and binding modes of the different 2-aminophenyl benzoxazinone inhibitors are compared to understand the structure-activity relationship (SAR). This helps in identifying which chemical modifications on the benzoxazinone scaffold lead to better binding affinity.
Data Presentation: Summarizing Docking Results
For a clear and objective comparison, quantitative data from the docking study should be presented in a structured table. This allows for a quick assessment of the relative performance of the different inhibitors.
| Inhibitor ID | 2D Structure | Docking Score (kcal/mol) | Key Interacting Residues | Number of H-Bonds |
| Inhibitor A | [Image of Inhibitor A] | -8.5 | Tyr234, His45, Ser123 | 2 |
| Inhibitor B | [Image of Inhibitor B] | -7.9 | Tyr234, Leu89 | 1 |
| Inhibitor C | [Image of Inhibitor C] | -9.2 | Tyr234, His45, Ser123, Arg99 | 3 |
| Reference | [Image of Reference Cmpd] | -9.5 | Tyr234, His45, Ser123, Arg99 | 4 |
Note: The data presented in this table is hypothetical and for illustrative purposes only, as no direct comparative study was found.
Visualization of the Docking Workflow
A clear visual representation of the experimental workflow is essential for understanding the logical progression of a comparative docking study.
This guide provides a foundational understanding of the methodologies involved in comparative docking studies of 2-aminophenyl benzoxazinone inhibitors. While awaiting specific published research on this compound series, this framework can guide researchers in designing and interpreting their own in silico experiments.
A Comparative Analysis of the Antimicrobial Spectrum of Benzoxazinones and Standard Antibiotics
A new class of synthetic compounds, benzoxazinones, is demonstrating considerable antimicrobial activity against a broad range of pathogenic bacteria and fungi. This guide provides a comparative evaluation of the antimicrobial spectrum of various benzoxazinone derivatives against commonly used standard antibiotics, supported by available experimental data. The findings suggest that benzoxazinones hold promise as a potential new class of antimicrobial agents.
Introduction
The rise of antimicrobial resistance is a critical global health challenge, necessitating the discovery and development of novel antimicrobial compounds. Benzoxazinones, a class of heterocyclic compounds, have emerged as a promising scaffold in medicinal chemistry due to their diverse biological activities, including antibacterial and antifungal properties.[1] This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive comparison of the antimicrobial spectrum of benzoxazinones relative to established standard antibiotics.
Data Presentation: Minimum Inhibitory Concentration (MIC) Comparison
The antimicrobial efficacy of various compounds is quantitatively assessed by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table summarizes the MIC values (in µg/mL) of representative benzoxazinone derivatives and standard antibiotics against a panel of common pathogenic bacteria and fungi.
| Compound | Escherichia coli (ATCC 25922) | Staphylococcus aureus (ATCC 29213) | Pseudomonas aeruginosa (ATCC 27853) | Candida albicans (ATCC 90028) |
| Benzoxazinone Derivatives | ||||
| 2-Aryl-4H-3,1-benzoxazin-4-one Derivative 1 | 16 - 32 | 8 - 16 | >64 | ND |
| 2,3-disubstituted-1,3-benzoxazin-4-one Derivative 2 | 32 | 16 | 64 | ND |
| 3-(4-substituted benzoylmethyl)-2-benzoxazolinone Derivative 3 | 128 | 64 | 256 | 32 |
| 1,4-benzoxazin-3-one acylhydrazone Derivative (5l) | ND | ND | ND | 20.06 (EC50) |
| 1,4-benzoxazin-3-one acylhydrazone Derivative (5o) | ND | ND | ND | 23.17 (EC50) |
| Standard Antibiotics | ||||
| Ciprofloxacin | 0.015 - 1 | 0.12 - 2 | 0.25 - 4 | NA |
| Ampicillin | 2 - 8 | 0.25 - >256 | NA | NA |
| Vancomycin | NA | 0.5 - 4 | NA | NA |
| Gentamicin | 0.5 - 4 | 0.5 - 8 | 1 - 8 | NA |
| Fluconazole | NA | NA | NA | 0.25 - 16 |
ND: Not Determined, NA: Not Applicable, EC50: Effective concentration for 50% activity. Note: The MIC values for benzoxazinone derivatives are sourced from various studies and may have been determined using different specific derivatives within the mentioned class. Direct comparison should be made with caution.
Experimental Protocols
The determination of the antimicrobial spectrum of benzoxazinones and standard antibiotics is primarily conducted using standardized methods such as broth microdilution and disk diffusion assays, following guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.[2]
-
Preparation of Antimicrobial Agent Stock Solutions: Stock solutions of benzoxazinone derivatives and standard antibiotics are prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a high concentration.
-
Preparation of Microtiter Plates: A series of twofold dilutions of each antimicrobial agent is prepared in a 96-well microtiter plate containing a specific growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL for bacteria. This is then further diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in each well.
-
Inoculation and Incubation: The prepared microtiter plates are inoculated with the microbial suspension and incubated at an appropriate temperature (e.g., 35-37°C for bacteria, 35°C for Candida species) for a specified duration (typically 16-20 hours for bacteria and 24-48 hours for fungi).
-
Determination of MIC: After incubation, the plates are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth.
Disk Diffusion Method
This method assesses the susceptibility of a microorganism to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the compound.
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared as described for the broth microdilution method.
-
Inoculation of Agar Plates: A sterile cotton swab is dipped into the inoculum suspension and streaked evenly across the entire surface of a Mueller-Hinton agar plate to create a uniform lawn of bacteria.
-
Application of Antimicrobial Disks: Paper disks impregnated with a known concentration of the benzoxazinone derivative or standard antibiotic are placed on the surface of the inoculated agar plate.
-
Incubation: The plates are incubated under the same conditions as the broth microdilution method.
-
Measurement of Inhibition Zones: Following incubation, the diameter of the zone of complete growth inhibition around each disk is measured in millimeters. The size of the zone is correlated with the susceptibility of the microorganism to the antimicrobial agent.
Mandatory Visualization
Proposed Antibacterial Mechanism of Action of Benzoxazinones
The antibacterial activity of some benzoxazinone derivatives is believed to involve the inhibition of bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, and repair. By inhibiting these enzymes, benzoxazinones can disrupt critical cellular processes, leading to bacterial cell death.
Inhibition of bacterial DNA topoisomerases by benzoxazinones.
Proposed Antifungal Mechanism of Action of Benzoxazinone Derivatives
The antifungal mechanism of some benzoxazinone derivatives may be analogous to that of azole antifungals, which involves the inhibition of ergosterol biosynthesis. Ergosterol is a vital component of the fungal cell membrane, and its depletion disrupts membrane integrity and function, ultimately leading to fungal cell death.
Inhibition of fungal ergosterol biosynthesis by benzoxazinone derivatives.
Experimental Workflow for MIC Determination
The following diagram illustrates the key steps in the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial compound.
Workflow for Minimum Inhibitory Concentration (MIC) determination.
References
Safety Operating Guide
Proper Disposal of 2-(2-aminophenyl)-4H-3,1-benzoxazin-4-one: A Comprehensive Guide
For Immediate Reference: Treat 2-(2-aminophenyl)-4H-3,1-benzoxazin-4-one as a hazardous chemical waste. Due to its classification as an irritant and its chemical nature as an aromatic amine, proper disposal through a licensed chemical waste management company is mandatory. Incineration at a permitted hazardous waste facility is the recommended disposal method.
This guide provides essential safety and logistical information for the proper disposal of this compound (CAS No. 7265-24-9), ensuring the safety of laboratory personnel and compliance with environmental regulations. This information is targeted towards researchers, scientists, and drug development professionals who handle this compound.
Hazard Assessment and Waste Classification
Key Hazard Information:
-
GHS Classification: This compound is classified as an Irritant, indicated by the GHS07 pictogram.[1]
-
Chemical Class: As an aromatic amine and a benzoxazinone, it should be handled as a potentially toxic and environmentally harmful substance. Aromatic amines, as a class, are known for their potential toxicity.
-
Waste Characterization: In the absence of a specific EPA waste code, the waste must be characterized based on its properties. It is the responsibility of the waste generator to determine if the waste exhibits characteristics of hazardous waste, such as toxicity. Consultation with your institution's Environmental Health and Safety (EHS) department and a certified hazardous waste disposal vendor is crucial for accurate waste classification.
Quantitative Data Summary:
Currently, there is no publicly available quantitative data on specific disposal concentration limits for this compound. The primary guiding principle is to treat all concentrations of this compound and its contaminated materials as hazardous waste.
| Parameter | Value | Source/Recommendation |
| CAS Number | 7265-24-9 | Chemical Abstracts Service |
| GHS Hazard Class | Irritant (GHS07) | Labscoop[1] |
| Recommended Disposal Method | Incineration | Based on SDS of similar compounds[2] |
| EPA Waste Code | To be determined by analysis and consultation | Generator's Responsibility |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe handling and disposal of this compound.
2.1. Personal Protective Equipment (PPE):
Before handling the compound or its waste, ensure the following PPE is worn:
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: If handling the powder outside of a fume hood, a NIOSH-approved respirator is recommended to avoid inhalation.
2.2. Waste Segregation and Collection:
-
Solid Waste:
-
Collect waste this compound powder, contaminated personal protective equipment (gloves, etc.), and weighing papers in a dedicated, clearly labeled hazardous waste container.
-
The container must be made of a compatible material (e.g., polyethylene) and have a secure, tight-fitting lid.
-
-
Liquid Waste (Solutions):
-
Collect solutions containing this compound in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
Do not mix this waste with other chemical waste streams unless explicitly approved by your EHS department.
-
-
Sharps Waste:
-
Any sharps (needles, razor blades) contaminated with the compound must be disposed of in a designated sharps container for hazardous chemical waste.
-
2.3. Labeling and Storage:
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," the CAS number "7265-24-9," and the associated hazards (Irritant).
-
Storage: Store the sealed waste containers in a designated satellite accumulation area or a central hazardous waste storage facility. The storage area should be secure, well-ventilated, and away from incompatible materials.
2.4. Final Disposal:
-
Contact a Certified Vendor: Arrange for the pickup and disposal of the hazardous waste through your institution's approved hazardous waste management vendor.
-
Manifesting: Ensure that all required hazardous waste manifests are completed accurately and signed by an authorized individual.
-
Recommended Treatment: The recommended method for the final disposal of this compound is high-temperature incineration at a licensed hazardous waste treatment, storage, and disposal facility (TSDF).[2]
Experimental Protocols for Waste Characterization (if required)
Should your disposal vendor or regulatory agency require analytical data to classify the waste, the following methodologies, adapted from the analysis of similar compounds, can be employed.
Protocol: Detection and Quantification of this compound in a Waste Matrix by LC-MS/MS
This protocol is based on established methods for the analysis of aromatic amines and benzoxazinoids.[3][4]
-
Sample Preparation:
-
For liquid samples (e.g., aqueous waste), a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to concentrate the analyte and remove interfering matrix components.
-
For solid samples (e.g., contaminated lab debris), a solvent extraction (e.g., with acetonitrile or methanol) followed by filtration and dilution would be appropriate.
-
-
Chromatographic Separation:
-
Instrument: High-Performance Liquid Chromatograph (HPLC) coupled with a tandem mass spectrometer (MS/MS).
-
Column: A C18 reversed-phase column is suitable for separating aromatic compounds.
-
Mobile Phase: A gradient elution with water and acetonitrile, both containing a small amount of formic acid to improve peak shape, is recommended.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is typically effective for aromatic amines.
-
Detection Mode: Multiple Reaction Monitoring (MRM) should be used for sensitive and selective quantification. Precursor and product ions for this compound would need to be determined by infusing a standard solution.
-
-
Quantification:
-
A calibration curve should be prepared using certified reference standards of this compound.
-
The concentration in the waste sample can be determined by comparing its response to the calibration curve.
-
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. This compound, 1G | Labscoop [labscoop.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Personal protective equipment for handling 2-(2-aminophenyl)-4H-3,1-benzoxazin-4-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety, handling, and disposal information for 2-(2-aminophenyl)-4H-3,1-benzoxazin-4-one (CAS No. 7265-24-9). While a specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing, the following procedures are based on best practices for handling structurally similar benzoxazinone derivatives and should be considered a baseline for safe laboratory operations. It is imperative to obtain the specific SDS from your supplier before handling this chemical.
I. Personal Protective Equipment (PPE)
Proper selection and use of PPE are the most critical first lines of defense against potential exposure. Based on the hazard assessment of similar compounds, which are often classified as irritants, the following PPE is mandatory.
| PPE Category | Item | Specifications & Best Practices |
| Eye & Face Protection | Safety Goggles | Must be tightly fitting and conform to EN 166 (EU) or NIOSH (US) standards. Side shields are required to protect against splashes. |
| Face Shield | Recommended when there is a significant risk of splashing or when handling larger quantities. | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are generally recommended. Gloves must be inspected for any signs of degradation or perforation before use. Always wash hands after removing gloves. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat is recommended. Ensure it is fully buttoned to provide maximum coverage. |
| Impervious Clothing | Consider wearing additional impervious clothing, such as an apron or coveralls, when handling larger quantities or during procedures with a high risk of splashes. | |
| Respiratory Protection | Full-Face Respirator | If engineering controls (e.g., fume hood) are not sufficient to maintain exposure below permissible limits, or if irritation is experienced, a full-face respirator with an appropriate cartridge should be used. |
II. Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational workflow is crucial to minimize the risk of exposure and contamination.
A. Preparation and Engineering Controls:
-
Designated Area: All handling of this compound should be conducted in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
-
Spill Kit: A chemical spill kit appropriate for solid and liquid organic compounds should be available in the immediate vicinity.
B. Handling Procedure:
-
Don PPE: Before entering the designated handling area, don all required PPE as specified in the table above.
-
Weighing and Aliquoting: If the compound is a solid, handle it as a powder. Avoid creating dust. Use a spatula for transferring. For weighing, use a balance within the fume hood or a powder-safe enclosure.
-
Dissolving: If preparing a solution, add the solid to the solvent slowly to avoid splashing.
-
Reactions: Conduct all reactions within the fume hood. Ensure all glassware is properly secured.
C. Post-Handling:
-
Decontamination: Wipe down the work surface in the fume hood with an appropriate solvent and cleaning agent. Decontaminate all equipment used.
-
Doff PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed first, followed by the lab coat and then eye protection. Wash hands thoroughly with soap and water.
III. Disposal Plan
Proper disposal of chemical waste is essential to protect personnel and the environment.
| Waste Stream | Disposal Procedure |
| Unused Chemical | Dispose of as hazardous chemical waste in a properly labeled, sealed container. Follow all local, state, and federal regulations. |
| Contaminated Materials | Any materials that have come into contact with the chemical, such as gloves, paper towels, and disposable labware, should be collected in a designated, sealed hazardous waste container. |
| Empty Containers | "Empty" containers may still retain chemical residue. Triple rinse with an appropriate solvent, collect the rinsate as hazardous waste, and then dispose of the container according to institutional guidelines. |
IV. Emergency Procedures
In the event of an accidental exposure, immediate and appropriate action is critical.
| Exposure Route | First Aid Measures |
| Inhalation | Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Experimental Workflow for Safe Handling
The following diagram illustrates the logical flow for safely handling this compound in a laboratory setting.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
